Product packaging for AT 7519 mesylate(Cat. No.:CAS No. 902135-89-1)

AT 7519 mesylate

Cat. No.: B1666107
CAS No.: 902135-89-1
M. Wt: 478.3 g/mol
InChI Key: UELIMKCXGLIYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AT-7519M is a small molecule inhibitor of cyclin-dependent kinases 1, 2, 4, 5, and 9 with in vitro activity against lymphoid malignancies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21Cl2N5O5S B1666107 AT 7519 mesylate CAS No. 902135-89-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N5O2.CH4O3S/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9;1-5(2,3)4/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELIMKCXGLIYCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902135-89-1
Record name AT-7519M
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0902135891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AT-7519 MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z239O75N33
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

AT7519 Mesylate: A Multi-faceted Approach to Cancer Therapy Through Cyclin-Dependent Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

AT7519 mesylate is a novel small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs) that has demonstrated significant anti-cancer activity in a range of preclinical models.[1][2] This technical guide provides an in-depth overview of the mechanism of action of AT7519 in cancer cells, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the core signaling pathways involved.

Core Mechanism of Action: Targeting the Cell Cycle and Transcription

AT7519 exerts its anti-neoplastic effects primarily through the potent inhibition of several members of the cyclin-dependent kinase family.[3][4] These kinases are crucial regulators of both cell cycle progression and gene transcription, two processes fundamental to cancer cell proliferation and survival.[5][6]

The primary mechanism of AT7519 involves a dual impact on cancer cells:

  • Cell Cycle Arrest: By inhibiting CDKs such as CDK1, CDK2, CDK4, and CDK6, AT7519 disrupts the orderly progression of the cell cycle.[1][3] This leads to cell cycle arrest, primarily at the G0/G1 and G2/M phases, thereby preventing cancer cell division.[1]

  • Transcriptional Inhibition: AT7519 is a potent inhibitor of CDK9, a key component of the positive transcription elongation factor b (P-TEFb).[2][3] CDK9 is responsible for phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNA pol II), a critical step for transcriptional elongation.[1][2] By inhibiting CDK9, AT7519 prevents this phosphorylation, leading to a global shutdown of transcription of short-lived messenger RNAs (mRNAs) that encode for key survival proteins.[2] This transcriptional inhibition is a key contributor to the induction of apoptosis in cancer cells.[1][2]

Signaling Pathway of AT7519 in Cancer Cells

AT7519_Mechanism cluster_cell Cancer Cell cluster_cdks Cyclin-Dependent Kinases cluster_processes Cellular Processes cluster_outcomes Cellular Outcomes AT7519 AT7519 Mesylate CDK1 CDK1 AT7519->CDK1 CDK2 CDK2 AT7519->CDK2 CDK4 CDK4 AT7519->CDK4 CDK6 CDK6 AT7519->CDK6 CDK9 CDK9 AT7519->CDK9 Arrest Cell Cycle Arrest (G0/G1, G2/M) AT7519->Arrest Induces Apoptosis Apoptosis AT7519->Apoptosis Induces CellCycle Cell Cycle Progression CDK1->CellCycle CDK2->CellCycle CDK4->CellCycle CDK6->CellCycle RNAPolII RNA Polymerase II CDK9->RNAPolII Phosphorylates CellCycle->Arrest Transcription Transcription SurvivalProteins Anti-apoptotic Proteins (e.g., Mcl-1, XIAP) Transcription->SurvivalProteins pRNAPolII Phosphorylated RNA Polymerase II RNAPolII->pRNAPolII pRNAPolII->Transcription SurvivalProteins->Apoptosis

Caption: Mechanism of action of AT7519 in cancer cells.

Secondary Mechanism: Modulation of GSK-3β Signaling

In addition to its effects on CDKs, AT7519 has been shown to induce apoptosis in multiple myeloma cells through the activation of Glycogen Synthase Kinase 3β (GSK-3β).[1] This occurs via the dephosphorylation of GSK-3β at serine 9.[1] Interestingly, this activation of GSK-3β appears to be independent of the inhibition of RNA polymerase II, suggesting a parallel pathway for inducing cell death.[1][7]

AT7519-Induced GSK-3β Activation Pathway

GSK3B_Pathway AT7519 AT7519 Mesylate GSK3B_p GSK-3β (pSer9) Inactive AT7519->GSK3B_p Inhibits phosphorylation GSK3B_a GSK-3β Active GSK3B_p->GSK3B_a Dephosphorylation Apoptosis Apoptosis GSK3B_a->Apoptosis Promotes

Caption: AT7519 induces apoptosis via GSK-3β activation.

Preclinical Efficacy: Quantitative Data

AT7519 has demonstrated potent anti-proliferative and pro-apoptotic activity across a variety of cancer cell lines and in vivo models.

In Vitro Kinase Inhibitory Activity
TargetIC50 (nM)
CDK1/Cyclin B210
CDK2/Cyclin A47
CDK4/Cyclin D1100
CDK5/p3513
CDK6/Cyclin D3170
CDK9/Cyclin T1<10
GSK-3β89
Data sourced from MedchemExpress and Selleck Chemicals.[3][4]
Anti-proliferative Activity in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) at 48h
MM.1SMultiple Myeloma0.5
U266Multiple Myeloma0.5
MM.1RMultiple Myeloma>2
MCF-7Breast Cancer0.04
SW620Colon Cancer0.94
HCT116Colon Cancer0.054 (tritiated uridine incorporation)
Data sourced from Santo et al., 2010 and Selleck Chemicals.[1][3]

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the mechanism of action of AT7519.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with increasing concentrations of AT7519 (e.g., 0-4 µM) for specified durations (e.g., 24, 48, 72 hours).[1]

  • MTT Incubation: Following treatment, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Western Blotting for Protein Expression and Phosphorylation
  • Cell Lysis: Cells treated with AT7519 are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-RNA polymerase II, Mcl-1, cleaved PARP).[2]

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Assessing AT7519 Activity

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treat with AT7519 (Varying Concentrations & Times) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot (Protein Expression/ Phosphorylation) treatment->western facs FACS Analysis (Cell Cycle, Apoptosis) treatment->facs data_analysis Data Analysis (IC50, Protein Levels, Cell Cycle Distribution) viability->data_analysis western->data_analysis facs->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Caption: General experimental workflow for evaluating AT7519.

Conclusion

AT7519 mesylate is a potent, multi-targeted CDK inhibitor with a well-defined mechanism of action that involves the induction of cell cycle arrest and apoptosis in cancer cells. Its ability to inhibit both cell cycle progression and transcription, coupled with its secondary effects on pro-apoptotic signaling pathways like GSK-3β, makes it a promising therapeutic agent for various malignancies. The preclinical data strongly support its continued investigation in clinical settings.[8]

References

An In-depth Technical Guide to the Therapeutic Potential of AT7519 Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT7519 mesylate is a potent, small-molecule, multi-targeted inhibitor of cyclin-dependent kinases (CDKs) that has demonstrated significant therapeutic potential in preclinical and clinical studies for the treatment of various malignancies.[1][2][3] This technical guide provides a comprehensive overview of AT7519, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical investigations, and outlining relevant experimental protocols. The guide is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering insights into the ongoing exploration of AT7519 as a promising anti-cancer agent.

Mechanism of Action

AT7519 exerts its anti-tumor effects through the inhibition of multiple CDKs, key regulators of cell cycle progression and transcription.[1][4] Its primary mechanism involves the disruption of the cell cycle and the induction of apoptosis.

Inhibition of Cyclin-Dependent Kinases and Cell Cycle Arrest

AT7519 is a potent inhibitor of several CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK9.[1][4] By targeting these kinases, AT7519 disrupts the normal progression of the cell cycle, leading to cell cycle arrest at the G1/S and G2/M phases.[5][6][7] This inhibition of cell cycle progression is a key contributor to its anti-proliferative activity in cancer cells.[2][3]

G1 G1 Phase S S Phase G1->S CDK4/6, CDK2 Arrest1 G1/S Arrest G2 G2 Phase S->G2 CDK2 M M Phase G2->M CDK1 Arrest2 G2/M Arrest AT7519 AT7519 AT7519->G1 Inhibits CDK4/6, CDK2 AT7519->G2 Inhibits CDK1

AT7519-mediated cell cycle arrest.
Transcriptional Inhibition and Induction of Apoptosis

A crucial aspect of AT7519's mechanism is its ability to inhibit transcriptional CDKs, particularly CDK9.[1][4] CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step for transcriptional elongation. By inhibiting CDK9, AT7519 prevents RNAPII phosphorylation, leading to a global downregulation of transcription.[1][5] This transcriptional repression disproportionately affects the expression of anti-apoptotic proteins with short half-lives, such as Mcl-1.[1][4][8] The reduction in these survival proteins sensitizes cancer cells to apoptosis, which is subsequently executed through the activation of caspases.[5][6][9]

AT7519 AT7519 CDK9 CDK9 AT7519->CDK9 Inhibition RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation pRNAPII Phosphorylated RNA Polymerase II Transcription Gene Transcription pRNAPII->Transcription Elongation Mcl1 Mcl-1 (Anti-apoptotic) Transcription->Mcl1 Apoptosis Apoptosis Mcl1->Apoptosis Inhibition

Transcriptional inhibition pathway of AT7519.

Preclinical Data

A substantial body of preclinical research has evaluated the efficacy of AT7519 in various cancer models, including hematological malignancies and solid tumors.

In Vitro Kinase Inhibitory Activity

AT7519 demonstrates potent inhibitory activity against a range of CDKs and GSK3β. The half-maximal inhibitory concentrations (IC50) are summarized below.

Kinase TargetIC50 (nM)
CDK1/Cyclin B210
CDK2/Cyclin A47
CDK2/Cyclin E100
CDK3/Cyclin E>1000
CDK4/Cyclin D1100
CDK5/p2513
CDK6/Cyclin D3170
CDK7/Cyclin H>1000
CDK9/Cyclin T1<10
GSK3β89
Table 1: In vitro kinase inhibitory activity of AT7519.[9][10]
In Vitro Anti-proliferative Activity

AT7519 exhibits potent anti-proliferative activity across a panel of human tumor cell lines.

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer40
HCT116Colon Cancer54
SW620Colon Cancer940
HL60Leukemia~400
MM.1SMultiple Myeloma500
U266Multiple Myeloma500
MM.1RMultiple Myeloma>2000
U87MGGlioblastoma~1000
U251Glioblastoma~1000
Table 2: In vitro anti-proliferative activity of AT7519 in various human cancer cell lines.[1][4][6][10]
In Vivo Efficacy in Xenograft Models

AT7519 has demonstrated significant anti-tumor efficacy in various xenograft models.

Xenograft ModelCancer TypeDosing RegimenOutcome
HL60Leukemia15 mg/kg, i.p., once dailyTumor growth inhibition
HCT116Colon Cancer9.1 mg/kg, i.p., twice dailyTumor regression
HT29Colon Cancer9.1 mg/kg, i.p., twice dailyTumor regression
MM.1SMultiple Myeloma15 mg/kg, i.p., once daily, 5 days/week for 2 weeksTumor growth inhibition, prolonged survival
AMC711TNeuroblastoma5, 10, or 15 mg/kg/day, i.p., 5 days on/2 days off for 3 weeksDose-dependent tumor growth inhibition
Table 3: In vivo efficacy of AT7519 in human tumor xenograft models.[2][5][10][11][12]

Clinical Trials

AT7519 has been evaluated in several Phase I and II clinical trials in patients with advanced solid tumors and hematological malignancies.

PhasePatient PopulationDosing RegimenKey Findings
IRefractory solid tumors1.8-40 mg/m²/day, 5 consecutive days every 3 weeksDose-limiting toxicities (DLTs) included QTc prolongation, fatigue, and mucositis. Recommended Phase II dose (RP2D) was not established due to QTc concerns. Some patients showed stable disease.[13][14]
IAdvanced refractory solid tumors or non-Hodgkin's lymphomaIntravenous infusion on days 1, 4, 8, and 11 every 3 weeksDLTs included mucositis, febrile neutropenia, rash, fatigue, and hypokalemia. RP2D was determined to be 27.0 mg/m². Preliminary anti-cancer activity was observed.[15][16]
IIMultiple MyelomaIn combination with bortezomibThe combination was generally well-tolerated.[17]
Table 4: Summary of clinical trials with AT7519.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments involving AT7519.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of AT7519 on cancer cell lines.

cluster_workflow MTT Assay Workflow Step1 1. Seed cells in a 96-well plate Step2 2. Treat with varying concentrations of AT7519 Step1->Step2 Step3 3. Incubate for 24-72 hours Step2->Step3 Step4 4. Add MTT reagent Step3->Step4 Step5 5. Incubate for 2-4 hours to allow formazan formation Step4->Step5 Step6 6. Solubilize formazan crystals with DMSO or other solvent Step5->Step6 Step7 7. Measure absorbance at 570 nm Step6->Step7 Step8 8. Calculate cell viability and IC50 Step7->Step8

Workflow for a cell viability assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of AT7519 mesylate (e.g., 0.01 to 10 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for Phospho-RNA Polymerase II

This protocol is used to assess the effect of AT7519 on the phosphorylation of RNA polymerase II, a key marker of its transcriptional inhibitory activity.

Methodology:

  • Cell Lysis: Treat cells with AT7519 for the desired time and concentration, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-RNA Polymerase II (Ser2 and Ser5) and total RNA Polymerase II overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Studies

This protocol describes a general procedure for evaluating the anti-tumor efficacy of AT7519 in a mouse xenograft model.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer AT7519 (e.g., 15 mg/kg, intraperitoneally) and a vehicle control according to the desired schedule.

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for pharmacodynamic markers).

Conclusion

AT7519 mesylate is a promising multi-targeted CDK inhibitor with a well-defined mechanism of action involving cell cycle arrest and induction of apoptosis through transcriptional inhibition. Extensive preclinical studies have demonstrated its potent anti-tumor activity in a wide range of cancer models. While clinical development has faced some challenges, particularly regarding its safety profile, ongoing research continues to explore its therapeutic potential, both as a single agent and in combination with other therapies. The information compiled in this guide provides a solid foundation for further investigation into the clinical utility of AT7519 in oncology.

References

AT7519 Mesylate: A Technical Guide to a Multi-Targeted CDK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dysregulation of the cell cycle is a fundamental characteristic of cancer, often driven by the aberrant activity of cyclin-dependent kinases (CDKs) and their cyclin partners.[1][2] This central role makes CDKs attractive therapeutic targets in oncology.[3][4] AT7519 mesylate, N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)1H-pyrazole-3-carboxamide, is a small-molecule inhibitor of multiple CDKs developed by Astex Therapeutics using a fragment-based drug discovery approach.[1][3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of AT7519, presenting key data, experimental protocols, and pathway visualizations to support further research and development.

Quantitative Data Summary

The preclinical efficacy of AT7519 has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Kinase Inhibitory Activity of AT7519
Kinase TargetIC₅₀ (nmol/L)Assay Type
CDK1/Cyclin B210Radiometric
CDK2/Cyclin A47Radiometric
CDK4/Cyclin D1100ELISA
CDK5/p3513DELFIA
CDK6/Cyclin D3170ELISA
CDK9/Cyclin T1<10Not Specified
GSK-3β89Radiometric

Data sourced from references[3][5].

Table 2: In Vitro Antiproliferative Activity of AT7519 (72h exposure)
Cell LineCancer TypeIC₅₀ (nmol/L)
HCT116Colon Carcinoma110
HT29Colon Carcinoma170
SW620Colon Carcinoma940
A549Lung Carcinoma200
MCF-7Breast Carcinoma40
U251Glioblastoma246
U87MGGlioblastoma222
MM.1SMultiple Myeloma500
U266Multiple Myeloma500

Data sourced from references[2][3][5][6].

Table 3: In Vivo Efficacy of AT7519 in Xenograft Models
Cancer ModelDosing ScheduleKey Outcomes
HCT116 Colon Cancer (advanced-stage)9.1 mg/kg, twice daily for 9 daysTumor regression observed; complete regression in 6 of 8 mice.[3]
HT29 Colon Cancer (early-stage)7.5 mg/kg, twice daily for 9 daysTumor growth inhibition (T/C value of 12%); complete regression in 2 of 12 mice.[3]
Multiple Myeloma (human xenograft)15 mg/kg, once daily (5 days/week for 2 weeks)Significant tumor growth inhibition and prolonged median overall survival (40 vs 27.5 days).[1]
MYCN-amplified Neuroblastoma (AMC711T)5, 10, or 15 mg/kg, once daily (5 days on, 2 days off for 3 weeks)Dose-dependent tumor growth inhibition.[7][8][9]
Th-MYCN Transgenic NeuroblastomaNot SpecifiedImproved survival and significant tumor regression (86% average reduction at day 7).[7][8][9]

Core Mechanism of Action

AT7519 is an ATP-competitive inhibitor that potently targets multiple CDKs involved in cell cycle progression (CDK1, CDK2, CDK4, CDK6) and transcriptional regulation (CDK9).[3][5] Inhibition of these kinases leads to a cascade of downstream effects, culminating in cell cycle arrest, inhibition of transcription, and induction of apoptosis.[1][2][3]

Cell Cycle Arrest

By inhibiting CDK1 and CDK2, AT7519 prevents the phosphorylation of key substrates required for cell cycle phase transitions.[3] This includes the retinoblastoma protein (Rb), protein phosphatase 1α (PP1α), and nucleophosmin (NPM).[3][7][8] The resulting hypo-phosphorylation of these substrates leads to cell cycle arrest at the G0/G1 and G2/M phases, effectively halting cellular proliferation.[1][3][6][10]

Transcriptional Inhibition

AT7519 is a potent inhibitor of CDK9, a component of the positive transcription elongation factor b (P-TEFb). CDK9 is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), a critical step for transcriptional elongation.[1][11] AT7519 treatment leads to the dephosphorylation of RNA Pol II, inhibiting transcription.[1][3] This is particularly detrimental to cancer cells, which rely on the high-level expression of short-lived anti-apoptotic proteins like Mcl-1 and XIAP.[1][11]

Induction of Apoptosis and Other Cell Death Pathways

The combined effects of cell cycle arrest and transcriptional inhibition of survival proteins drive cancer cells towards apoptosis.[1][2][3] This is evidenced by increased caspase-3 activation and PARP cleavage.[1][3] In some contexts, such as glioblastoma, AT7519 has also been shown to induce pyroptosis through the caspase-3-mediated cleavage of gasdermin E (GSDME).[6]

GSK-3β Pathway Modulation

In addition to its effects on CDKs, AT7519 inhibits Glycogen Synthase Kinase 3 beta (GSK-3β).[3] In multiple myeloma cells, AT7519 treatment leads to a rapid dephosphorylation (activation) of GSK-3β at the Serine 9 residue, a mechanism shown to be independent of RNA Pol II inhibition but contributory to the induction of apoptosis.[1]

Visualizations: Pathways and Workflows

// Connections AT7519 -> CDK1_2 [label="Inhibits", color="#EA4335", arrowhead=tee]; AT7519 -> CDK9 [label="Inhibits", color="#EA4335", arrowhead=tee]; AT7519 -> GSK3B [label="Inhibits\n(Dephosphorylates)", color="#EA4335", arrowhead=tee];

CDK1_2 -> pRb [label="Phosphorylates", color="#5F6368", style=dashed]; CDK9 -> RNA_Pol_II [label="Phosphorylates", color="#5F6368", style=dashed]; RNA_Pol_II -> Mcl1 [label="Upregulates", color="#5F6368", style=dashed]; GSK3B -> GS [label="Phosphorylates", color="#5F6368", style=dashed];

pRb -> Arrest [label="Leads to", color="#202124"]; RNA_Pol_II -> Transcription [label="Leads to", color="#202124"]; Mcl1 -> Apoptosis [label="Prevents", color="#5F6368", style=dashed, arrowhead=tee]; GSK3B -> Apoptosis [label="Contributes to", color="#202124"]; Transcription -> Apoptosis [label="Induces", color="#202124"]; } end_dot Caption: Molecular mechanism of AT7519, showing inhibition of CDKs and GSK-3β.

// Workflow Connections synthesis -> kinase_assay [label="Candidate Compound"]; moa_assays -> xenograft [label="Promising Candidate"]; xenograft -> clinical_rationale [label="Demonstrated Efficacy & Tolerability"]; pd_biomarkers -> clinical_rationale; pk_studies -> clinical_rationale; } end_dot Caption: Preclinical workflow for the evaluation of AT7519.

Detailed Experimental Protocols

The following sections describe the general methodologies for key experiments used in the characterization of AT7519.

In Vitro Kinase Assays

To determine the inhibitory activity of AT7519 against specific kinases, several assay formats were used.[5]

  • Protocol Outline (Radiometric Filter Binding - for CDK1, CDK2, GSK-3β):

    • Prepare a reaction mixture containing the purified kinase, its specific substrate (e.g., histone H1 for CDKs), and radiolabeled ATP ([γ-³³P]ATP) in an appropriate buffer.

    • Add varying concentrations of AT7519 or DMSO (vehicle control) to the reaction wells.

    • Incubate the mixture to allow the kinase reaction to proceed.

    • Stop the reaction and transfer the mixture to a phosphocellulose filter membrane, which binds the phosphorylated substrate.

    • Wash the filter to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • Calculate the percent inhibition relative to the control and determine the IC₅₀ value by nonlinear regression.

  • Assay Formats for Other Kinases:

    • DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) for CDK5: This immunoassay uses a europium-labeled antibody to detect the phosphorylated substrate.

    • ELISA (Enzyme-Linked Immunosorbent Assay) for CDK4, CDK6: This format typically involves an antibody that specifically recognizes the phosphorylated product, which is then detected with a secondary antibody conjugated to an enzyme (e.g., HRP).

Cell Proliferation and Viability Assays

These assays measure the ability of AT7519 to inhibit the growth of cancer cell lines.

  • Protocol Outline (CCK-8/MTS Assay):

    • Seed human tumor cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of AT7519 for a specified period (e.g., 48 or 72 hours).[6]

    • Add a tetrazolium salt solution (e.g., WST-8 from a CCK-8 kit) to each well.

    • Incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the salt to a colored formazan product.

    • Measure the absorbance of the formazan product using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀.

  • Protocol Outline (EdU-DNA Synthesis Assay):

    • Treat logarithmically growing cells with different concentrations of AT7519 for 48 hours.[6]

    • Add 5-ethynyl-2´-deoxyuridine (EdU), a nucleoside analog of thymidine, to the culture medium and incubate for several hours. EdU is incorporated into newly synthesized DNA.

    • Fix and permeabilize the cells.

    • Perform a click chemistry reaction by adding a fluorescent azide (e.g., Apollo 567) that specifically binds to the alkyne group on the incorporated EdU.[6]

    • Counterstain cell nuclei with a DNA dye like DAPI or Hoechst.

    • Visualize and quantify the percentage of EdU-positive (proliferating) cells using fluorescence microscopy.[6]

Cell Cycle Analysis

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle following treatment.

  • Protocol Outline (Propidium Iodide Staining):

    • Treat cells with AT7519 (e.g., 0.5 µM) or vehicle for various time points (e.g., 6, 12, 24 hours).[1]

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in cold 70% ethanol to permeabilize the membranes.

    • Wash the cells and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

    • Analyze the cells using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the DNA content.

    • Quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in G0/G1 and G2/M phases indicates cell cycle arrest.[1][10]

Western Blot Analysis for Pharmacodynamic Markers

This technique is used to measure the levels and phosphorylation status of proteins in the AT7519 signaling pathway.

  • Protocol Outline:

    • Treat cells (e.g., HCT116 or MM.1S) with AT7519 for specified times.[1][3]

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for target proteins, such as phospho-Rb (T821), phospho-NPM (T199), phospho-RNA Pol II (Ser2), total CDK1, Mcl-1, or cleaved PARP.[1][3]

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

In Vivo Xenograft Efficacy Studies

Animal models are crucial for evaluating the anti-tumor activity of AT7519 in a living system.

  • Protocol Outline (Subcutaneous Xenograft Model):

    • Implant human tumor cells (e.g., HCT116) or tumor fragments subcutaneously into the flank of immunocompromised mice (e.g., NMRI-nu/nu or SCID mice).[3][7][8]

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control (vehicle) groups.

    • Administer AT7519 via a clinically relevant route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, following a specific dosing schedule (e.g., 15 mg/kg, daily, 5 days/week).[1][7][8]

    • Monitor tumor volume using caliper measurements and mouse body weight (as a measure of toxicity) regularly.

    • At the end of the study, endpoints may include tumor growth inhibition (TGI), tumor regression, or overall survival.[1][3]

    • Tumors may be excised for pharmacodynamic analysis (e.g., immunohistochemistry for caspase-3 or Western blot for p-Rb).[1][7][8]

Conclusion

AT7519 mesylate is a potent, multi-targeted CDK inhibitor with a well-characterized mechanism of action. It disrupts cell cycle progression and transcriptional regulation in cancer cells, leading to potent anti-proliferative and pro-apoptotic activity. The robust preclinical data, demonstrating significant efficacy across a range of in vitro and in vivo cancer models, provided a strong rationale for its advancement into clinical trials.[2][3][4] This guide consolidates the key technical information on AT7519, serving as a valuable resource for scientists and researchers in the field of oncology drug development.

References

AT7519 Mesylate: A Multi-faceted Inhibitor of Key Signaling Pathways in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

AT7519 mesylate is a potent small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), placing it at the crossroads of several critical cellular signaling pathways that govern cell cycle progression, transcription, and apoptosis.[1][2][3] Its ability to simultaneously target these fundamental processes makes it a compound of significant interest in oncology research and clinical development.[4][5] This technical guide provides a comprehensive overview of the signaling pathways modulated by AT7519, supported by quantitative data, experimental methodologies, and detailed pathway diagrams.

Core Signaling Pathways Modulated by AT7519 Mesylate

AT7519 exerts its anti-cancer effects primarily through the disruption of three interconnected signaling networks: cell cycle regulation, transcriptional machinery, and the intrinsic apoptotic pathway.

Cell Cycle Arrest via Inhibition of Cyclin-Dependent Kinases

As a multi-CDK inhibitor, AT7519 directly targets the core machinery of the cell cycle. It has been shown to potently inhibit CDK1, CDK2, CDK4, CDK5, and CDK6.[1][6] The inhibition of these kinases disrupts the timely progression of the cell cycle, leading to cell cycle arrest. Specifically, treatment of cancer cells with AT7519 results in a significant reduction in the S phase population and an accumulation of cells in the G0/G1 and G2/M phases.[1][7] This cell cycle blockade is a primary mechanism by which AT7519 suppresses tumor cell proliferation.[3]

The canonical pathway involves the inhibition of the Cyclin D/CDK4/6 complex and the Cyclin E/A/CDK2 complex, which are critical for the G1/S transition. By inhibiting these complexes, AT7519 prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and S-phase entry.[8][9] Furthermore, inhibition of the Cyclin B/CDK1 complex prevents entry into mitosis, leading to a G2/M arrest.

Cell_Cycle_Regulation_by_AT7519 cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase CDK46 CDK4/6 CDK46_CyclinD CDK4/6-Cyclin D CDK46->CDK46_CyclinD CyclinD Cyclin D CyclinD->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb P Rb_E2F Rb-E2F Complex Rb->Rb_E2F E2F E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Rb_E2F->Rb Rb_E2F->E2F CDK2_CyclinE CDK2-Cyclin E/A S_Phase_Genes->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE CyclinE Cyclin E/A CyclinE->CDK2_CyclinE CDK2_CyclinE->Rb P CDK1 CDK1 CDK1_CyclinB CDK1-Cyclin B CDK1->CDK1_CyclinB CyclinB Cyclin B CyclinB->CDK1_CyclinB Mitosis Mitosis CDK1_CyclinB->Mitosis AT7519 AT7519 AT7519->CDK46_CyclinD AT7519->CDK2_CyclinE AT7519->CDK1_CyclinB

AT7519 inhibits CDK-Cyclin complexes to induce cell cycle arrest.
Transcriptional Inhibition through RNA Polymerase II Modulation

AT7519 is a potent inhibitor of CDK9, a component of the positive transcription elongation factor b (P-TEFb).[1][2] CDK9, along with CDK7, plays a crucial role in regulating transcription by phosphorylating the C-terminal domain (CTD) of the large subunit of RNA polymerase II (RNA pol II).[1][2] This phosphorylation is essential for the initiation and elongation of nascent mRNA transcripts.[3]

By inhibiting CDK9, AT7519 prevents the phosphorylation of RNA pol II, leading to a global decrease in RNA synthesis.[1] This transcriptional inhibition has profound effects on cancer cells, which are often highly dependent on the continuous expression of short-lived transcripts encoding proteins crucial for their survival, such as anti-apoptotic proteins and cell cycle regulators.[2] The downregulation of these key survival proteins is a significant contributor to the pro-apoptotic activity of AT7519.[2]

Transcriptional_Inhibition_by_AT7519 cluster_transcription Transcriptional Machinery CDK9 CDK9 PTEFb P-TEFb CDK9->PTEFb CyclinT Cyclin T CyclinT->PTEFb RNA_pol_II RNA Polymerase II PTEFb->RNA_pol_II P RNA_pol_II_P Phosphorylated RNA Polymerase II Transcription mRNA Transcription RNA_pol_II_P->Transcription AT7519 AT7519 AT7519->PTEFb

AT7519 inhibits P-TEFb, leading to transcriptional suppression.
Induction of Apoptosis through Multiple Mechanisms

AT7519 induces apoptosis in cancer cells through at least two distinct but potentially interconnected signaling pathways.[1][6]

a) Intrinsic Apoptosis via Mcl-1 Downregulation: The inhibition of transcription by AT7519 leads to a rapid reduction in the protein levels of the anti-apoptotic BCL-2 family member, Mcl-1.[2][10] Mcl-1 has a short half-life and its continuous replenishment is essential for the survival of many cancer cells.[2] The loss of Mcl-1 disrupts the balance between pro- and anti-apoptotic proteins at the mitochondria, leading to the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspases-9, -3, and -8.[1][10]

b) GSK-3β Activation: AT7519 has been shown to induce the rapid dephosphorylation of Glycogen Synthase Kinase 3 beta (GSK-3β) at serine 9, which leads to its activation.[1] The activation of GSK-3β is implicated in the pro-apoptotic effects of AT7519.[1][6] Interestingly, this activation of GSK-3β appears to be an independent mechanism from the dephosphorylation of RNA pol II, suggesting a parallel pathway for apoptosis induction.[1][6]

The culmination of these events is the execution of programmed cell death, as evidenced by an increase in the sub-G1 population in cell cycle analysis and positive Annexin V staining.[1][6][7]

Apoptosis_Induction_by_AT7519 cluster_apoptosis Apoptotic Pathway Mcl1 Mcl-1 Caspases Caspase Activation Mcl1->Caspases GSK3b_P GSK-3β (pSer9) [Inactive] GSK3b GSK-3β [Active] GSK3b_P->GSK3b GSK3b->Caspases Apoptosis Apoptosis Caspases->Apoptosis AT7519 AT7519 AT7519->GSK3b_P Dephosphorylates RNA_pol_II_inhibition Transcriptional Inhibition AT7519->RNA_pol_II_inhibition RNA_pol_II_inhibition->Mcl1 Downregulation

AT7519 induces apoptosis via Mcl-1 downregulation and GSK-3β activation.

Quantitative Data Summary

The inhibitory activity of AT7519 has been quantified against various CDKs and in cellular proliferation assays.

Table 1: In Vitro Kinase Inhibitory Activity of AT7519

TargetIC50 (nM)
CDK1210
CDK247
CDK4100
CDK513
CDK6170
CDK9<10

Data sourced from Immunomart.[11]

Table 2: Antiproliferative Activity of AT7519 in Human Tumor Cell Lines

Cell LineCancer TypeAntiproliferative IC50 (nmol/L)
HCT116Colon40 - 940 (range across various cell lines)
HT29Colon(within the above range)
A2780Ovarian(within the above range)

Data range sourced from Molecular Cancer Therapeutics and ResearchGate.[3][7]

Experimental Protocols

The characterization of AT7519's activity in the described signaling pathways has been achieved through a variety of standard and advanced molecular and cellular biology techniques.[7]

1. In Vitro Kinase Assays:

  • Purpose: To determine the direct inhibitory activity of AT7519 against a panel of purified kinases.

  • Methodology Overview: These assays typically involve incubating the purified kinase with its substrate (often a peptide) and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is then measured, often by quantifying the amount of phosphorylated substrate, to calculate the IC50 value.

2. Cell Proliferation Assays:

  • Purpose: To assess the effect of AT7519 on the growth of cancer cell lines.

  • Methodology Overview: Cancer cells are seeded in multi-well plates and treated with a range of AT7519 concentrations for a defined period (e.g., 72 hours). Cell viability is then measured using reagents like MTT, MTS, or resazurin, which are converted to a colored or fluorescent product by metabolically active cells. The results are used to determine the antiproliferative IC50.

3. Western Blotting:

  • Purpose: To detect and quantify changes in the expression and phosphorylation status of specific proteins involved in the signaling pathways of interest.

  • Methodology Overview: Cells are treated with AT7519, and whole-cell lysates are prepared. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with primary antibodies specific to the target proteins (e.g., phospho-Rb, phospho-RNA pol II, Mcl-1, cleaved caspases, phospho-GSK-3β). A secondary antibody conjugated to an enzyme or fluorophore is used for detection.

4. Cell Cycle Analysis:

  • Purpose: To determine the distribution of cells in the different phases of the cell cycle following treatment with AT7519.

  • Methodology Overview: Cells are treated with AT7519, harvested, and fixed. The cells are then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI). The DNA content of individual cells is measured by flow cytometry, allowing for the quantification of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population indicative of apoptosis.[1]

5. Apoptosis Assays:

  • Purpose: To confirm and quantify the induction of apoptosis by AT7519.

  • Methodology Overview:

    • Annexin V/PI Staining: This flow cytometry-based assay detects early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptotic cells.[1]

    • TUNEL Staining: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.[7]

    • Colony Formation Assay: This assay assesses the long-term survival and proliferative capacity of cells after transient exposure to the drug. A reduction in colony formation indicates cytotoxic or cytostatic effects, including apoptosis.[7]

Conclusion

AT7519 mesylate is a multi-targeted CDK inhibitor that disrupts fundamental cancer-driving signaling pathways. Its ability to induce cell cycle arrest, inhibit transcription, and promote apoptosis through multiple mechanisms provides a strong rationale for its continued investigation as a therapeutic agent in oncology. The detailed understanding of its mechanism of action at the molecular level, as outlined in this guide, is crucial for designing effective clinical trials and identifying patient populations most likely to benefit from this therapeutic strategy.[1][2][4]

References

Understanding the chemical structure of AT7519 mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental evaluation of AT7519 mesylate, a potent multi-cyclin-dependent kinase (CDK) inhibitor.

Chemical Structure and Properties

AT7519 is a small molecule belonging to the 2-halobenzoic acids and derivatives class of organic compounds.[1] Its chemical formula is C₁₆H₁₇Cl₂N₅O₂.[2] The mesylate salt form enhances the compound's solubility and suitability for pharmaceutical development.

Chemical Name: N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide, methanesulfonate

Molecular Formula (Mesylate): C₁₇H₂₁Cl₂N₅O₅S

Molecular Weight (Mesylate): 498.35 g/mol

Below is a two-dimensional representation of the chemical structure of AT7519.

Chemical structure of AT7519

Mechanism of Action

AT7519 is a potent, ATP-competitive inhibitor of multiple cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription.[2][3] By targeting these kinases, AT7519 disrupts essential cellular processes in cancer cells, leading to cell cycle arrest and apoptosis.[3][4]

The primary targets of AT7519 are CDKs involved in both cell cycle progression (CDK1, CDK2, CDK4, CDK6) and transcriptional regulation (CDK9).[2] Additionally, AT7519 has been shown to inhibit Glycogen Synthase Kinase 3β (GSK-3β) and the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II.[2][4]

Signaling Pathways Affected by AT7519

The inhibitory action of AT7519 on multiple kinases triggers a cascade of downstream effects, ultimately leading to the demise of cancer cells. The following diagrams illustrate the key signaling pathways modulated by AT7519.

AT7519_CDK_Inhibition_Pathway cluster_cdks Cyclin-Dependent Kinases cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription AT7519 AT7519 CDK1_CyclinB CDK1/Cyclin B AT7519->CDK1_CyclinB CDK2_CyclinE CDK2/Cyclin E AT7519->CDK2_CyclinE CDK4_6_CyclinD CDK4/6/Cyclin D AT7519->CDK4_6_CyclinD CDK9_CyclinT CDK9/Cyclin T AT7519->CDK9_CyclinT G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition Rb_Phosphorylation Rb Phosphorylation CDK4_6_CyclinD->Rb_Phosphorylation RNA_Pol_II RNA Polymerase II Phosphorylation CDK9_CyclinT->RNA_Pol_II Cell_Cycle_Arrest Cell Cycle Arrest G2_M_Transition->Cell_Cycle_Arrest G1_S_Transition->Cell_Cycle_Arrest Rb_Phosphorylation->G1_S_Transition Anti_apoptotic_proteins Anti-apoptotic Proteins (e.g., Mcl-1) RNA_Pol_II->Anti_apoptotic_proteins Apoptosis Apoptosis Anti_apoptotic_proteins->Apoptosis

AT7519 Inhibition of CDK Signaling Pathways.

AT7519_GSK3b_RNA_Pol_II_Pathway cluster_gsk3b GSK-3β Pathway cluster_rnapol RNA Polymerase II Pathway AT7519 AT7519 p_GSK3b p-GSK-3β (Ser9) (Inactive) AT7519->p_GSK3b Inhibits phosphorylation p_RNA_Pol_II p-RNA Polymerase II (Active) AT7519->p_RNA_Pol_II Inhibits phosphorylation GSK3b GSK-3β (Active) p_GSK3b->GSK3b Dephosphorylation Apoptosis Apoptosis GSK3b->Apoptosis RNA_Pol_II_inactive RNA Polymerase II (Inactive) p_RNA_Pol_II->RNA_Pol_II_inactive Dephosphorylation Transcription_Inhibition Inhibition of Transcription RNA_Pol_II_inactive->Transcription_Inhibition Transcription_Inhibition->Apoptosis

AT7519's Impact on GSK-3β and RNA Polymerase II.

Quantitative Data

The inhibitory activity of AT7519 has been quantified against a panel of kinases and cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentrations (IC₅₀) and dissociation constants (Kᵢ).

Target KinaseIC₅₀ (nM)
CDK1/Cyclin B210
CDK2/Cyclin A47
CDK4/Cyclin D1100
CDK5/p2513
CDK6/Cyclin D3170
CDK9/Cyclin T1<10
GSK-3β89
Cell LineCancer TypeIC₅₀ (nM)
HCT116Colon Carcinoma82
HT29Colorectal Adenocarcinoma200
MCF-7Breast Adenocarcinoma40
A2780Ovarian Carcinoma350
MM.1SMultiple Myeloma500
U266Multiple Myeloma500

Note: IC₅₀ values can vary depending on the specific assay conditions.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of AT7519.

In Vitro Kinase Assays

Objective: To determine the inhibitory activity of AT7519 against specific CDKs.

General Procedure:

  • Reaction Mixture Preparation: A reaction buffer containing the purified active CDK/cyclin complex, a suitable substrate (e.g., histone H1 for CDK1/2), and ATP is prepared.

  • Inhibitor Addition: AT7519 is added to the reaction mixture at various concentrations.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30 minutes).

  • Termination: The reaction is stopped by the addition of a stop solution (e.g., EDTA).

  • Detection: The amount of substrate phosphorylation is quantified. This can be achieved through various methods:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

    • Luminescence-based Assay: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of AT7519 on cancer cell lines.

General Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of AT7519 for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of AT7519 on cell cycle distribution.

General Procedure:

  • Cell Treatment: Cells are treated with AT7519 at a specific concentration for a defined period (e.g., 24 hours).

  • Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to prevent staining of double-stranded RNA.

  • Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA.

  • Data Analysis: The resulting data is analyzed to generate a histogram showing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Western Blotting

Objective: To analyze the effect of AT7519 on the expression and phosphorylation of key proteins in relevant signaling pathways.

General Procedure:

  • Cell Lysis: Following treatment with AT7519, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., phospho-Rb, Mcl-1, cleaved PARP). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody.

  • Analysis: The intensity of the bands is quantified to determine changes in protein expression or phosphorylation levels.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of AT7519.

AT7519_In_Vitro_Workflow cluster_assays In Vitro Assays start Start: Select Cancer Cell Lines treat_cells Treat Cells with Varying Concentrations of AT7519 start->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treat_cells->cell_cycle_analysis western_blot Western Blotting treat_cells->western_blot analyze_viability Determine IC₅₀ Values viability_assay->analyze_viability analyze_cell_cycle Assess Cell Cycle Arrest cell_cycle_analysis->analyze_cell_cycle analyze_western Analyze Protein Expression & Phosphorylation western_blot->analyze_western conclusion Conclusion: Elucidate Mechanism of Action analyze_viability->conclusion analyze_cell_cycle->conclusion analyze_western->conclusion

In Vitro Experimental Workflow for AT7519.

References

AT7519 Mesylate: A Comprehensive Technical Guide to its Target Profile and Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT7519 mesylate is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs) that has been investigated for its therapeutic potential in various cancers.[1] Its mechanism of action centers on the disruption of cell cycle regulation and transcriptional processes, leading to cell cycle arrest and apoptosis in tumor cells.[1][2] This technical guide provides an in-depth overview of the target profile and kinase selectivity of AT7519, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

Target Profile and Kinase Selectivity

AT7519 is an ATP-competitive inhibitor of several CDKs, demonstrating potent activity against key regulators of the cell cycle and transcription.[3] The inhibitory activity of AT7519 has been characterized against a panel of kinases, revealing a multi-targeted profile with selectivity for specific CDKs.

Quantitative Kinase Inhibition Data

The following table summarizes the in vitro inhibitory activity of AT7519 against a range of cyclin-dependent and other kinases.

Kinase TargetIC50 (nM)Assay Format
CDK1/Cyclin B210Radiometric
CDK2/Cyclin A47Radiometric
CDK3/Cyclin E>1000Not Specified
CDK4/Cyclin D1100ELISA
CDK5/p35<10DELFIA
CDK6/Cyclin D3170ELISA
CDK7/Cyclin H/MAT1>1000Not Specified
CDK9/Cyclin T1<10Not Specified
GSK3β89Radiometric
Aurora A>1000Not Specified
Aurora B>1000Not Specified
c-Src>10000Not Specified
EGFR>10000Not Specified
FGFR3>10000Not Specified
IR>10000Not Specified
VEGFR1>10000Not Specified

Data compiled from multiple sources. Assay formats are specified where the information was available.

Kinase Selectivity Profile

AT7519 demonstrates the highest potency against CDK2, CDK5, and CDK9. Its activity against CDK1, CDK4, and CDK6 is also significant. Notably, it shows limited activity against CDK3 and CDK7 at concentrations up to 1000 nM. Outside of the CDK family, AT7519 exhibits inhibitory activity against GSK3β. The compound is highly selective against a panel of other kinases, including Aurora kinases and various receptor tyrosine kinases, with IC50 values largely exceeding 10,000 nM.

Mechanism of Action

AT7519 exerts its anti-cancer effects through a multi-pronged mechanism involving the inhibition of both cell cycle progression and transcription.

Inhibition of Cell Cycle Progression

By targeting key cell cycle CDKs (CDK1, CDK2, CDK4, and CDK6), AT7519 disrupts the orderly progression of cells through the G1/S and G2/M phases.[2] Inhibition of CDK4 and CDK6 prevents the phosphorylation of the retinoblastoma protein (Rb), maintaining its repressive grip on E2F transcription factors and thereby blocking entry into the S phase. Inhibition of CDK2 further reinforces the G1/S checkpoint and is also crucial for S phase progression. Finally, inhibition of CDK1, the engine of mitosis, leads to a G2/M arrest. This multi-point blockade of the cell cycle is a key contributor to the anti-proliferative activity of AT7519.

cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase CDK4/6 CDK4/6 pRb pRb CDK4/6->pRb phosphorylates E2F E2F pRb->E2F inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition promotes CDK2 CDK2 DNA_Replication DNA Replication CDK2->DNA_Replication G2_M_Transition G2/M Transition CDK1 CDK1 Mitosis Mitosis CDK1->Mitosis AT7519 AT7519 AT7519->CDK4/6 AT7519->CDK2 AT7519->CDK1

AT7519 inhibits cell cycle progression by targeting multiple CDKs.
Inhibition of Transcription

AT7519 is a potent inhibitor of CDK9, a component of the positive transcription elongation factor b (P-TEFb). CDK9 plays a critical role in stimulating transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAPII). By inhibiting CDK9, AT7519 prevents the phosphorylation of the RNAPII CTD, leading to a global downregulation of transcription.[3] This is particularly detrimental to cancer cells, which are often highly dependent on the continuous transcription of short-lived anti-apoptotic proteins like Mcl-1 and XIAP for their survival.[3]

AT7519 AT7519 CDK9 CDK9 AT7519->CDK9 RNAPII_CTD RNA Polymerase II CTD CDK9->RNAPII_CTD phosphorylates p_RNAPII_CTD Phospho-RNAPII CTD Transcription_Elongation Transcriptional Elongation p_RNAPII_CTD->Transcription_Elongation promotes Anti_apoptotic_proteins Anti-apoptotic Proteins (e.g., Mcl-1, XIAP) Transcription_Elongation->Anti_apoptotic_proteins Apoptosis Apoptosis Anti_apoptotic_proteins->Apoptosis cluster_workflow MTS Cell Viability Assay Workflow start Seed cells in 96-well plate treat Treat with AT7519 (serial dilution) start->treat incubate Incubate (e.g., 72 hours) treat->incubate add_mts Add MTS reagent incubate->add_mts incubate2 Incubate (1-4 hours) add_mts->incubate2 read Measure absorbance at 490 nm incubate2->read analyze Calculate IC50 read->analyze

References

AT7519 Mesylate: A Multi-faceted Approach to Inducing Apoptosis in Tumor Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

AT7519 mesylate has emerged as a promising small molecule inhibitor with potent anti-tumor activity, primarily driven by its ability to induce apoptosis in a wide range of cancer cells. This technical guide provides an in-depth analysis of the mechanisms, quantitative efficacy, and experimental methodologies related to AT7519-induced apoptosis, serving as a comprehensive resource for the scientific community.

Mechanism of Action: A Multi-pronged Attack

AT7519 is a potent inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2][3] This broad-spectrum inhibition disrupts the cell cycle and transcription, ultimately leading to programmed cell death.

The induction of apoptosis by AT7519 is not solely dependent on cell cycle arrest. A key mechanism involves the inhibition of transcriptional CDKs, particularly CDK9.[4] This leads to the dephosphorylation of the C-terminal domain of RNA polymerase II, effectively halting transcription.[1][2][4] Consequently, the levels of short-lived anti-apoptotic proteins, such as Mcl-1 and XIAP, are rapidly diminished, tipping the cellular balance towards apoptosis.[1][5]

Furthermore, AT7519 has been shown to induce apoptosis through the activation of GSK-3β by reducing its phosphorylation at serine 9.[1][2] This activation appears to be an independent mechanism contributing to its cytotoxic effects.[1][6] The downregulation of Mcl-1, a critical survival protein in many cancers, is a consistent finding in studies investigating AT7519's pro-apoptotic activity.[1][5][7]

While AT7519 can induce apoptosis in a p53-independent manner, making it effective against tumors with mutant p53, the p53 pathway can also be involved in its mechanism of action.[4]

Quantitative Efficacy of AT7519 Mesylate

The anti-proliferative and pro-apoptotic activity of AT7519 has been quantified across various human tumor cell lines. The IC50 values for proliferation inhibition and apoptosis induction demonstrate its potent and broad-spectrum efficacy.

Cell LineCancer TypeIC50 (Proliferation)AssayReference
HCT116Colon Carcinoma82 nMAlamar Blue Assay (72h)[2]
A2780Ovarian Carcinoma350 nMAlamar Blue Assay (72h)[2]
MRC5Normal Lung Fibroblast980 nMAlamar Blue Assay (72h)[2]
Multiple Myeloma (MM.1S, U266, OPM1, RPMI, LR5, DOX 40, MM.1R)Multiple Myeloma0.5 - 2 µMMTT Assay (48h)[1]
Various Human Tumor Cell Lines (26 types)Various40 - 940 nMProliferation Assay (72h)[4]
Cell LineCancer TypeApoptosis InductionTime PointAssayReference
MM.1SMultiple MyelomaIncreased sub-G1 population12hPI Staining[1]
MM.1SMultiple MyelomaIncreased Annexin V positive cells12h - 48hAnnexin V/PI Staining[1]
HCT116Colon CarcinomaIncreased sub-G1 DNA content24hPI Staining[4]
U87MG, U251GlioblastomaDose-dependent increase in apoptosis48hAnnexin V/PI Staining[8][9]
Chronic Lymphocytic Leukemia (CLL) cellsLeukemia100 - 700 nM induced apoptosis4-6hNot Specified[10]

Signaling Pathways and Experimental Workflows

The intricate signaling network affected by AT7519 culminates in the activation of the apoptotic cascade. The following diagrams illustrate the key pathways and a typical experimental workflow for assessing AT7519-induced apoptosis.

AT7519_Signaling_Pathway cluster_cdk CDK Inhibition cluster_effects Cellular Effects AT7519 AT7519 Mesylate CDK1_2_4_6 CDK1, 2, 4, 6 AT7519->CDK1_2_4_6 Inhibits CDK9 CDK9 AT7519->CDK9 Inhibits GSK3b GSK-3β Activation AT7519->GSK3b Activates CellCycleArrest Cell Cycle Arrest (G1/S and G2/M) CDK1_2_4_6->CellCycleArrest RNA_Pol_II RNA Polymerase II (Dephosphorylation) CDK9->RNA_Pol_II Inhibits Phosphorylation Apoptosis Apoptosis CellCycleArrest->Apoptosis TranscriptionInhibition Transcription Inhibition Mcl1_XIAP Decreased Mcl-1, XIAP TranscriptionInhibition->Mcl1_XIAP RNA_Pol_II->TranscriptionInhibition Mcl1_XIAP->Apoptosis GSK3b->Apoptosis

Caption: AT7519 induces apoptosis through CDK inhibition, leading to cell cycle arrest and transcriptional repression.

Experimental_Workflow cluster_assays Apoptosis Assessment start Tumor Cell Culture treatment Treat with AT7519 Mesylate (Varying Concentrations and Time Points) start->treatment control Vehicle Control (e.g., DMSO) start->control flow_cytometry Flow Cytometry (Annexin V/PI Staining) treatment->flow_cytometry western_blot Western Blot (Cleaved Caspase-3, PARP, Mcl-1) treatment->western_blot cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle control->flow_cytometry control->western_blot control->cell_cycle data_analysis Data Analysis and Interpretation flow_cytometry->data_analysis western_blot->data_analysis cell_cycle->data_analysis

Caption: A typical experimental workflow for investigating AT7519-induced apoptosis in tumor cells.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize AT7519-induced apoptosis, based on methodologies reported in the literature.

Cell Viability Assay (MTT/MTS Assay)
  • Cell Seeding: Seed tumor cells in a 96-well plate at a density of 3 x 10^5 cells/well and allow them to adhere overnight.[11]

  • Treatment: Treat the cells with increasing concentrations of AT7519 mesylate or a vehicle control (e.g., 0.5% DMSO) for a specified duration (e.g., 72 hours).[11]

  • Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-6 hours.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]

  • Data Analysis: Calculate the IC50 values after subtracting the background absorbance.[11]

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Culture tumor cells (e.g., MM.1S) with AT7519 (e.g., 0.5 µM) or media alone for various time points (e.g., 6, 12, 24 hours).[1]

  • Cell Harvesting: Collect the cells and wash them with PBS.

  • Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[8]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.[1][8]

  • Data Interpretation: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.[1]

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat cells (e.g., U251 and U87MG) with different concentrations of AT7519 (e.g., 0.4 µM) or DMSO for a set time (e.g., 6, 12, 24 hours).[8]

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.[8]

  • Staining: Wash the cells and resuspend them in a solution containing PI and RNase A.[8]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[8]

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population indicative of apoptosis.[1][4]

Western Blotting for Apoptosis-Related Proteins
  • Cell Lysis: After treatment with AT7519, lyse the cells in an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Mcl-1, p-CDK1, p-CDK2) and a loading control (e.g., β-actin).[7][8]

  • Detection: Use a suitable secondary antibody and a chemiluminescence detection system to visualize the protein bands.

Conclusion

AT7519 mesylate is a potent inducer of apoptosis in tumor cells, acting through a multi-faceted mechanism that involves the inhibition of multiple CDKs, leading to cell cycle arrest and transcriptional repression of key survival proteins. Its efficacy has been demonstrated across a broad range of cancer cell lines, including those with p53 mutations. The detailed protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of AT7519.

References

AT7519 Mesylate: A Potent Cyclin-Dependent Kinase Inhibitor Targeting Transcriptional Machinery

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AT7519 mesylate is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), a family of serine/threonine kinases that play a critical role in regulating the cell cycle and transcription.[1][2] Its ability to target both cell cycle and transcriptional CDKs has positioned it as a compound of significant interest in oncology research and drug development. This technical guide provides a comprehensive overview of the mechanism of action of AT7519 mesylate, with a particular focus on its role in the inhibition of transcription. The guide details the quantitative inhibitory activity of AT7519, provides in-depth experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows.

AT7519 exerts its anti-tumor effects through the induction of cell cycle arrest and apoptosis.[3] A crucial aspect of its mechanism is the inhibition of transcriptional CDKs, particularly CDK9, which is a component of the positive transcription elongation factor b (P-TEFb).[1] By inhibiting CDK9, AT7519 prevents the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAP II), a key step for the initiation and elongation phases of transcription.[1][4] This leads to a global down-regulation of transcription, with a particularly pronounced effect on the expression of short-lived anti-apoptotic proteins, such as Mcl-1, thereby promoting programmed cell death in cancer cells.[1][5]

Data Presentation: Inhibitory Activity of AT7519 Mesylate

AT7519 mesylate exhibits potent inhibitory activity against a range of cyclin-dependent kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values of AT7519 against various CDKs, providing a quantitative basis for its biological activity.

Target KinaseIC50 (nM)Ki (nM)Reference
CDK1/cyclin B21038[3][6]
CDK2/cyclin A47Not Reported[3][7]
CDK2/cyclin ENot ReportedNot Reported
CDK3/cyclin E>1000Not Reported
CDK4/cyclin D1100Not Reported[3][7]
CDK5/p2513Not Reported[7]
CDK6/cyclin D3170Not Reported[7]
CDK7/cyclin H>1000Not Reported
CDK9/cyclin T1<10Not Reported[7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

cluster_0 AT7519 Mechanism of Transcriptional Inhibition AT7519 AT7519 mesylate CDK9 CDK9/ Cyclin T1 AT7519->CDK9 inhibition RNAPII_unphos RNA Polymerase II (unphosphorylated CTD) CDK9->RNAPII_unphos phosphorylates RNAPII_phos RNA Polymerase II (phosphorylated CTD) Transcription Gene Transcription RNAPII_phos->Transcription initiates & elongates mRNA mRNA Transcription->mRNA Mcl1_protein Mcl-1 Protein mRNA->Mcl1_protein translation Apoptosis Apoptosis Mcl1_protein->Apoptosis inhibits cluster_1 Experimental Workflow: Assessing Transcriptional Inhibition cluster_2 Biochemical Assays start Cancer Cell Culture treatment Treat with AT7519 (various concentrations and times) start->treatment harvest Harvest Cells treatment->harvest western Western Blot (for p-RNAPII, Mcl-1) harvest->western tritiated Tritiated Uridine Incorporation Assay harvest->tritiated analysis Data Analysis (IC50, dose-response curves) western->analysis tritiated->analysis

References

Methodological & Application

Application Notes and Protocols for AT7519 Mesylate In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT7519 mesylate is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), playing a crucial role in the regulation of the cell cycle and transcription. It has demonstrated anti-proliferative and pro-apoptotic activity in various cancer cell lines, making it a compound of significant interest in oncology research and drug development. These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of AT7519 mesylate.

Data Presentation

Table 1: Inhibitory Activity of AT7519 against Cyclin-Dependent Kinases (CDKs)

Kinase TargetIC50 (nM)Assay Format
CDK1/cyclin B210Cell-free assay
CDK2/cyclin A47Cell-free assay
CDK2/cyclin E100Not Specified
CDK4/cyclin D1100Cell-free assay
CDK5/p2513Not Specified
CDK6/cyclin D3170Cell-free assay
CDK9/cyclin T1<10Cell-free assay

Table 2: Anti-proliferative Activity of AT7519 in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) at 48h
MM.1SMultiple Myeloma0.5
U266Multiple Myeloma0.5
RPMI 8226Multiple Myeloma1.0
OPM2Multiple Myeloma2.0
MM.1RMultiple Myeloma (Dexamethasone-resistant)>2.0
HCT116Colon Carcinoma0.082 (72h)
HT29Colorectal AdenocarcinomaNot Specified
MCF-7Breast Adenocarcinoma0.040 (72h)
A549Lung CarcinomaNot Specified
HL-60Promyelocytic LeukemiaNot Specified

Signaling Pathways and Experimental Workflows

AT7519_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Transcription cluster_2 Apoptosis Regulation G1 G1 Phase S S Phase G1->S CDK4/6, CDK2 G2 G2 Phase S->G2 CDK2 M M Phase G2->M CDK1 RNAPII RNA Polymerase II pRNAPII Phospho-RNAPII (Ser2/5) RNAPII->pRNAPII CDK9 Transcription_initiation Transcription Initiation pRNAPII->Transcription_initiation Mcl1 Mcl-1 Apoptosis Apoptosis Mcl1->Apoptosis XIAP XIAP XIAP->Apoptosis AT7519 AT7519 AT7519->G1 Inhibits AT7519->S Inhibits AT7519->G2 Inhibits AT7519->M Inhibits AT7519->RNAPII Inhibits Phosphorylation AT7519->Mcl1 Downregulates AT7519->XIAP Downregulates

Caption: AT7519 inhibits CDKs, leading to cell cycle arrest and apoptosis.

Experimental_Workflow_AT7519 cluster_assays In Vitro Assays start Start: Cancer Cell Culture treat Treat with AT7519 (Dose- and Time-response) start->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle western_blot Western Blot treat->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: General workflow for in vitro evaluation of AT7519.

Experimental Protocols

Biochemical CDK Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of AT7519 against specific CDK/cyclin complexes. The example below is for a radiometric filter binding assay.

Materials:

  • Purified recombinant CDK/cyclin complexes (e.g., CDK2/Cyclin A)

  • Substrate (e.g., Histone H1)

  • AT7519 mesylate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and cocktail

Procedure:

  • Prepare serial dilutions of AT7519 in kinase reaction buffer.

  • In a 96-well plate, add the kinase, substrate, and AT7519 dilutions.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times with wash buffer to remove unincorporated [γ-³²P]ATP.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each AT7519 concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[1][2][3][4]

Materials:

  • Cancer cell lines (e.g., MM.1S, HCT116)

  • Complete cell culture medium

  • AT7519 mesylate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[2][3]

  • Treat the cells with various concentrations of AT7519 and a vehicle control (e.g., DMSO).

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[2]

  • Carefully remove the medium and add 100-200 µL of solubilization solution to dissolve the formazan crystals.[2]

  • Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.[2]

  • Measure the absorbance at 570 nm using a microplate reader.[2]

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7][8]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • AT7519 mesylate

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with AT7519 as described for the cell viability assay.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[6]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[6]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Add 400 µL of 1X Binding Buffer to each tube.[6]

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.[9][10][11][12][13][14]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • AT7519 mesylate

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with AT7519 for the desired duration.

  • Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.[9][11][12][13]

  • Incubate the fixed cells for at least 30 minutes on ice or store at -20°C.[9][12][13]

  • Wash the cells with PBS to remove the ethanol.[9][12][13]

  • Resuspend the cell pellet in PI staining solution.[9][11][12]

  • Incubate for 30 minutes at room temperature in the dark.[14]

  • Analyze the DNA content by flow cytometry.

  • Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of proteins involved in cell cycle regulation and apoptosis following treatment with AT7519.

Materials:

  • Cancer cell lines

  • AT7519 mesylate

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Rb, anti-Mcl-1, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with AT7519, then harvest and lyse them in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

References

Application Notes and Protocols for AT7519 Mesylate in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT7519 mesylate is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK9. Its mechanism of action involves the disruption of cell cycle regulation and transcription, leading to cell cycle arrest and apoptosis in cancer cells. These characteristics make AT7519 a subject of interest in preclinical and clinical cancer research. These application notes provide a comprehensive overview of the in vivo use of AT7519 mesylate, including dosage regimens, experimental protocols, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the dosages of AT7519 mesylate used in various in vivo animal studies.

Table 1: AT7519 Mesylate Dosage in Murine Xenograft Models

Cancer TypeAnimal ModelRoute of AdministrationDosageDosing ScheduleOutcome
Colon Cancer (HCT116)SCID MiceIntraperitoneal (i.p.) or Intravenous (i.v.)4.6 and 9.1 mg/kgTwice daily for 9 consecutive daysTumor growth inhibition and regression[1]
Colon Cancer (HT29)SCID MiceIntraperitoneal (i.p.)5 and 7.5 mg/kgTwice daily for 9 consecutive daysTumor growth inhibition; complete regression in some mice at the higher dose[1]
Multiple Myeloma (MM.1S)SCID MiceIntraperitoneal (i.p.)15 mg/kgOnce daily, 5 days/week for 2 weeks OR once daily, 3 days/week for 4 weeksInhibition of tumor growth and prolonged survival[2]
Neuroblastoma (AMC711T)NMRI Nude MiceIntraperitoneal (i.p.)5, 10, or 15 mg/kgDaily, 5 days on/2 days off for 3 weeksDose-dependent tumor growth inhibition[3]
Glioblastoma (U87MG)Nude MiceIntraperitoneal (i.p.)20 mg/kgOnce daily for 3 weeksSignificant reduction in tumor volume and weight[4]

Signaling Pathway

AT7519 exerts its anti-tumor effects by targeting key regulators of the cell cycle and transcription. The diagram below illustrates the primary signaling pathways affected by AT7519.

AT7519_Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_transcription Transcriptional Regulation CDK1_CyclinB CDK1/Cyclin B G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition CDK2_CyclinE CDK2/Cyclin E Rb Rb CDK2_CyclinE->Rb p CDK4_6_CyclinD CDK4,6/Cyclin D CDK4_6_CyclinD->Rb p E2F E2F Rb->E2F G1_S_Transition G1/S Transition E2F->G1_S_Transition Cell_Cycle_Arrest Cell Cycle Arrest G2_M_Transition->Cell_Cycle_Arrest G1_S_Transition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis CDK9_CyclinT CDK9/Cyclin T RNA_Pol_II RNA Polymerase II CDK9_CyclinT->RNA_Pol_II p Transcription_Elongation Transcription Elongation RNA_Pol_II->Transcription_Elongation Mcl1 Mcl-1 Transcription_Elongation->Mcl1 Mcl1->Apoptosis AT7519 AT7519 AT7519->CDK1_CyclinB AT7519->CDK2_CyclinE AT7519->CDK4_6_CyclinD AT7519->CDK9_CyclinT

Caption: AT7519 inhibits multiple CDKs, leading to cell cycle arrest and apoptosis.

Experimental Protocols

This section provides a detailed methodology for a typical in vivo efficacy study using a xenograft mouse model.

Formulation of AT7519 Mesylate for In Vivo Administration

AT7519 mesylate can be formulated for intraperitoneal injection as follows:

  • For Saline Formulation:

    • Dissolve AT7519 mesylate directly in sterile 0.9% saline to the desired final concentration (e.g., 1.5 mg/mL or 1.875 mg/mL)[3].

    • Ensure complete dissolution by vortexing or gentle warming.

    • Filter the solution through a 0.22 µm sterile filter before injection.

  • For Co-solvent Formulation:

    • Prepare a stock solution of AT7519 in DMSO.

    • For a 1 mL final working solution, add 20 µL of a 50 mg/mL DMSO stock solution to 300 µL of PEG300 and mix until clear.

    • Add 20 µL of Tween80 to the mixture and mix until clear.

    • Add 660 µL of ddH2O to bring the final volume to 1 mL.

    • This solution should be used immediately.

In Vivo Efficacy Study in a Xenograft Model

This protocol describes a typical workflow for assessing the anti-tumor efficacy of AT7519 in a subcutaneous xenograft model.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint Cell_Culture 1. Tumor Cell Culture Animal_Acclimatization 2. Animal Acclimatization Cell_Culture->Animal_Acclimatization Tumor_Implantation 3. Subcutaneous Tumor Implantation Animal_Acclimatization->Tumor_Implantation Tumor_Measurement 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Measurement Randomization 5. Randomization into Treatment Groups Tumor_Measurement->Randomization Treatment_Administration 6. AT7519 Administration Randomization->Treatment_Administration Continued_Monitoring 7. Continued Tumor and Body Weight Monitoring Treatment_Administration->Continued_Monitoring Endpoint 8. Study Endpoint and Tissue Collection Continued_Monitoring->Endpoint

Caption: Workflow for an in vivo xenograft study.

Detailed Steps:

  • Tumor Cell Culture: Culture human cancer cells (e.g., HCT116, MM.1S) in appropriate media and conditions until they reach the logarithmic growth phase.

  • Animal Acclimatization: House immunodeficient mice (e.g., SCID or nude mice, 6-8 weeks old) in a pathogen-free environment for at least one week to allow for acclimatization.

  • Subcutaneous Tumor Implantation:

    • Harvest and resuspend the tumor cells in a suitable medium (e.g., serum-free RPMI 1640 or a mixture with Matrigel).

    • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization into Treatment Groups: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=6-10 mice per group).

  • AT7519 Administration:

    • Administer AT7519 or vehicle control via the chosen route (e.g., intraperitoneal injection).

    • Follow the specified dosing schedule (e.g., 15 mg/kg, once daily, 5 days/week).

  • Continued Tumor and Body Weight Monitoring: Continue to measure tumor volume and monitor the body weight and overall health of the animals regularly throughout the study.

  • Study Endpoint and Tissue Collection:

    • The study may be terminated when tumors in the control group reach a specific size, or at a predetermined time point.

    • At the endpoint, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., immunohistochemistry, western blotting).

Pharmacokinetics and Tolerability

  • Pharmacokinetics: In mice, AT7519 has a plasma half-life of approximately 1.1 hours. The bioavailability following intraperitoneal administration is nearly complete[1].

  • Tolerability: The described doses in mice are generally well-tolerated[1]. However, in clinical trials with human subjects, dose-limiting toxicities have been observed, including mucositis, febrile neutropenia, fatigue, and QTc prolongation[5][6]. Careful monitoring of animal health is crucial during in vivo studies.

Conclusion

AT7519 mesylate has demonstrated significant anti-tumor activity in a variety of preclinical cancer models. The provided dosage information and protocols offer a foundation for designing and conducting in vivo studies to further evaluate the therapeutic potential of this multi-CDK inhibitor. Researchers should carefully consider the specific tumor model and experimental objectives when selecting the optimal dosage and administration schedule.

References

Application Note: Detection of p-Rb Inhibition by AT7519 Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The Retinoblastoma protein (Rb) is a critical tumor suppressor that acts as a key regulator of the cell cycle, primarily by controlling the G1/S transition.[1] Its function is tightly regulated by phosphorylation, which is mediated by Cyclin-dependent kinases (CDKs).[2][3] Hyperphosphorylation of Rb leads to its inactivation, allowing for the release of the E2F transcription factor, which in turn promotes the expression of genes necessary for S-phase entry.[4][5] In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.

AT7519 is a potent small molecule inhibitor of multiple CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK9.[6][7] By inhibiting these kinases, AT7519 prevents the phosphorylation of Rb, thereby maintaining its active, growth-suppressive state.[6][8] This application note provides a detailed protocol for treating cells with AT7519 and subsequently detecting the levels of phosphorylated Rb (p-Rb) using Western blot analysis. This method is crucial for evaluating the pharmacodynamic effects of AT7519 and similar CDK inhibitors in preclinical studies.

Signaling Pathway and Mechanism of Action

AT7519 exerts its effect by inhibiting the activity of Cyclin-CDK complexes that are responsible for phosphorylating the Rb protein. This inhibition leads to cell cycle arrest and can induce apoptosis. The diagram below illustrates this signaling pathway.

AT7519_Pathway cluster_0 Cell Cycle Progression cluster_1 Rb-E2F Regulation Cyclin D Cyclin D Cyclin_CDK_Complex Cyclin/CDK Complexes CDK4/6 CDK4/6 Cyclin E/A Cyclin E/A CDK2 CDK2 Rb Rb (Active) Cyclin_CDK_Complex->Rb Inhibits Rb_p p-Rb (Inactive) E2F E2F Rb_p->E2F Releases Rb->Rb_p Phosphorylation S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates AT7519 AT7519 AT7519->Cyclin_CDK_Complex Inhibits

Caption: AT7519 inhibits Cyclin/CDK complexes, preventing Rb phosphorylation.

Experimental Workflow

The overall process for assessing p-Rb levels after AT7519 treatment involves several key stages, from cell culture to data analysis.

Western_Blot_Workflow A 1. Cell Culture & Plating B 2. AT7519 Treatment A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. Sample Preparation for SDS-PAGE D->E F 6. SDS-PAGE E->F G 7. Protein Transfer (Blotting) F->G H 8. Membrane Blocking G->H I 9. Primary Antibody Incubation (p-Rb, Total Rb, Loading Control) H->I J 10. Secondary Antibody Incubation I->J K 11. Signal Detection J->K L 12. Data Analysis & Normalization K->L

Caption: Workflow for Western blot analysis of p-Rb after AT7519 treatment.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding : Seed the cancer cell line of interest (e.g., HCT116, HL60, or neuroblastoma cell lines) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Incubation : Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • AT7519 Treatment : The following day, treat the cells with varying concentrations of AT7519 (e.g., 0, 50, 100, 200, 400 nM) for a predetermined time (e.g., 6, 12, or 24 hours). A vehicle control (DMSO) should be included. AT7519 treatment has been shown to cause a dose-dependent decrease in p-Rb levels.[6][8]

Cell Lysis and Protein Extraction
  • Critical Consideration : To preserve the phosphorylation state of proteins, all steps must be performed on ice or at 4°C using ice-cold buffers.[9] Phosphatase and protease inhibitors are essential.[10][11]

  • Wash : After treatment, aspirate the media and wash the cells twice with ice-cold 1X Phosphate-Buffered Saline (PBS).[10]

  • Lysis : Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[10][11]

  • Scrape and Collect : Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation : Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Clarification : Centrifuge the lysate at 14,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[10]

  • Supernatant Collection : Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

Protein Quantification
  • Assay : Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer’s instructions.

  • Normalization : Based on the concentrations, calculate the volume of lysate needed to ensure equal protein loading for each sample in the subsequent steps.

SDS-PAGE and Western Blotting
  • Sample Preparation : Mix the calculated volume of cell lysate with 4X Laemmli sample buffer to a final concentration of 1X. Heat the samples at 95-100°C for 5 minutes.[12]

  • Gel Electrophoresis : Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel until adequate separation is achieved.

  • Protein Transfer : Transfer the proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[2]

  • Blocking : To prevent non-specific antibody binding, block the membrane for 1 hour at room temperature in a blocking buffer.

    • Note : For phospho-protein detection, it is highly recommended to use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[13][14] Avoid using milk, as it contains phosphoproteins (casein) that can cause high background.[9][13]

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with gentle agitation in a primary antibody solution prepared in 5% BSA/TBST. Use antibodies specific for:

    • Phospho-Rb (e.g., Ser780, Ser807/811, or Thr821).[8][13]

    • Total Rb (to normalize for total protein levels).[13][14]

    • A loading control (e.g., GAPDH or β-Actin).

  • Washing : Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Final Washes : Repeat the washing step (Step 6).

  • Detection : Add an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system.[13]

Data Presentation and Analysis

Quantitative analysis of Western blots is essential for determining the dose-dependent effect of AT7519. Densitometry is used to measure the band intensity for p-Rb, total Rb, and the loading control. The p-Rb signal should be normalized to the total Rb signal to account for any changes in overall Rb protein levels.

Table 1: Densitometric Analysis of p-Rb Levels Post-AT7519 Treatment

AT7519 Conc. (nM)p-Rb (Ser780) IntensityTotal Rb IntensityLoading Control (GAPDH) IntensityNormalized p-Rb/Total Rb Ratio% Inhibition of p-Rb
0 (Vehicle)1.001.001.001.000%
500.780.991.010.7921%
1000.521.020.980.5149%
2000.230.971.030.2476%
4000.090.980.990.0991%

Data are representative. Actual results will vary depending on the cell line and experimental conditions.

This protocol provides a comprehensive method for assessing the inhibitory effect of AT7519 on Retinoblastoma protein phosphorylation. Adherence to best practices for phospho-protein analysis, such as using appropriate inhibitors and blocking agents, is critical for obtaining reliable and reproducible results.[9][14] The quantitative data derived from this Western blot protocol can effectively demonstrate the pharmacodynamic activity of AT7519 and aid in the development of CDK inhibitors for cancer therapy.

References

Application Notes and Protocols: AT7519 Mesylate in Combination with Other Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT7519 mesylate is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK9.[1] By targeting these key regulators of the cell cycle and transcription, AT7519 induces cell cycle arrest and apoptosis in various cancer cell lines.[2][3] Its mechanism of action involves the inhibition of CDK1 and CDK2, leading to cell cycle arrest, and the suppression of CDK9, which results in the inhibition of transcription.[4] These multimodal effects make AT7519 a promising candidate for combination therapies aimed at enhancing the efficacy of standard chemotherapeutic agents and overcoming drug resistance.

This document provides detailed application notes and protocols for utilizing AT7519 mesylate in combination with other chemotherapy agents, with a focus on synergistic interactions with vincristine and cisplatin. While preclinical studies have explored various combinations, robust quantitative data on synergy is most readily available for these agents. Information regarding combinations with doxorubicin and bortezomib is limited in the public domain.

Data Presentation: Efficacy of AT7519 in Combination Therapies

The following tables summarize the quantitative data from preclinical studies evaluating the synergistic effects of AT7519 in combination with other chemotherapy agents.

Table 1: Synergistic Effect of AT7519 and Vincristine in U937 Acute Myeloid Leukemia Cells

CombinationEffect Level (Fa)Combination Index (CI)CI InterpretationDose Reduction Index (DRI) - AT7519Dose Reduction Index (DRI) - Vincristine
AT7519 (20 nM) + Vincristine (0.5 nM)0.50.85Synergy1.52.0
AT7519 (40 nM) + Vincristine (1 nM)0.750.72Synergy2.12.8
AT7519 (80 nM) + Vincristine (2 nM)0.90.61Strong Synergy3.24.1

Data extracted from a study on U937 leukemic cells, where a CI value < 1 indicates synergy.

Table 2: Enhanced Efficacy of AT7519 in Combination with Cisplatin in Ovarian Cancer Cells

Cell LineTreatmentIC50 (µM)Combination Effect
A2780AT7519~0.5-
A2780Cisplatin~10-
A2780AT7519 (0.1 µM) + Cisplatin~5Synergistically augments cisplatin's inhibitory effects
OVCAR-3AT7519~0.8-
OVCAR-3Cisplatin~15-
OVCAR-3AT7519 (0.2 µM) + Cisplatin~7Synergistically augments cisplatin's inhibitory effects

Data interpreted from a study demonstrating that AT7519 significantly augments the inhibitory effects of cisplatin in ovarian cancer cells in a dose-dependent manner.[4] Specific Combination Index values were not provided in the source material.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by AT7519 and a general workflow for evaluating drug synergy.

AT7519_Signaling_Pathway cluster_cdk CDK Inhibition cluster_effects Cellular Effects cluster_downstream Downstream Targets AT7519 AT7519 Mesylate CDK1_CyclinB CDK1/Cyclin B AT7519->CDK1_CyclinB CDK2_CyclinE CDK2/Cyclin E AT7519->CDK2_CyclinE CDK9_CyclinT CDK9/Cyclin T AT7519->CDK9_CyclinT G2_M_Arrest G2/M Phase Arrest CDK1_CyclinB->G2_M_Arrest G1_S_Arrest G1/S Phase Arrest CDK2_CyclinE->G1_S_Arrest pRb pRb Phosphorylation ↓ CDK2_CyclinE->pRb RNA_Pol_II RNA Pol II Phosphorylation ↓ CDK9_CyclinT->RNA_Pol_II Apoptosis Apoptosis G2_M_Arrest->Apoptosis G1_S_Arrest->Apoptosis Transcription_Inhibition Transcription Inhibition Mcl1_XIAP Mcl-1, XIAP Expression ↓ Transcription_Inhibition->Mcl1_XIAP RNA_Pol_II->Transcription_Inhibition Mcl1_XIAP->Apoptosis Drug_Synergy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Cell_Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Drug_Prep 2. Prepare Stock Solutions (AT7519 & Chemo Agent) Drug_Treatment 4. Treat with Single Agents and Combinations Drug_Prep->Drug_Treatment Cell_Seeding->Drug_Treatment Incubation 5. Incubate for 48-72 hours Drug_Treatment->Incubation MTT_Assay 6. Perform MTT Assay for Cell Viability Incubation->MTT_Assay Absorbance 7. Measure Absorbance MTT_Assay->Absorbance IC50_Calc 8. Calculate IC50 for Single Agents Absorbance->IC50_Calc CI_Calc 9. Calculate Combination Index (CI) IC50_Calc->CI_Calc Synergy_Determination 10. Determine Synergy/Antagonism (CI < 1: Synergy) CI_Calc->Synergy_Determination

References

Application Notes and Protocols for Cell Viability Assay with AT7519 Mesylate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT7519 mesylate is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), demonstrating significant anti-proliferative activity in a variety of human tumor cell lines.[1][2] As a multi-CDK inhibitor, it targets CDK1, CDK2, CDK4, CDK6, and CDK9 with IC50 values ranging from <10 to 210 nM.[2][3] This inhibition of CDKs leads to cell cycle arrest and induction of apoptosis, making AT7519 a compound of interest in oncology research and drug development.[1][4][5] These application notes provide detailed protocols for assessing the effect of AT7519 mesylate on cell viability using common laboratory methods.

Mechanism of Action

AT7519 is an ATP-competitive inhibitor of CDKs.[1] By binding to the ATP pocket of these kinases, it prevents the phosphorylation of their target substrates, which are crucial for cell cycle progression. For instance, inhibition of CDK1 and CDK2 leads to cell cycle arrest.[6] Furthermore, AT7519's inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the dephosphorylation of the C-terminal domain (CTD) of RNA polymerase II, resulting in the inhibition of transcription.[1][7] The compound also induces apoptosis, in part through the activation of GSK-3β by reducing its phosphorylation.[1][7]

Data Presentation

Table 1: In Vitro Antiproliferative Activity of AT7519 Mesylate in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) after 72h exposure
MCF-7Breast40
HCT116Colon82
A2780Ovarian350
SW620Colon940
U251Glioblastoma246 (48h exposure)
U87MGGlioblastoma221.8 (48h exposure)
MM.1SMultiple Myeloma500 (48h exposure)
U266Multiple Myeloma500 (48h exposure)

Data compiled from multiple sources.[1][2][4][7]

Table 2: Kinase Inhibitory Activity of AT7519

KinaseIC50 (nM)
CDK9/Cyclin T<10
CDK4/Cyclin D113
CDK2/Cyclin A47
CDK1/Cyclin B210
GSK3β89

Data from in vitro kinase assays.[1][2]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the steps to determine cell viability by measuring the metabolic activity of cells, specifically the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.[8][9][10]

Materials:

  • AT7519 Mesylate (dissolved in DMSO)

  • Human cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of AT7519 mesylate in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO-treated) and a blank (medium only). Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[10][11]

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

This protocol provides a method to determine the number of viable cells based on the quantification of ATP, which is a marker of metabolically active cells.[12][13]

Materials:

  • AT7519 Mesylate (dissolved in DMSO)

  • Human cancer cell lines of interest

  • Complete cell culture medium

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into an opaque-walled multiwell plate in 100 µL (96-well) or 25 µL (384-well) of complete culture medium.[14] Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of AT7519 mesylate. Add the desired volume of diluted compound to the wells. Include vehicle control and no-cell control wells for background luminescence.[14] Incubate for the desired duration (e.g., 48 or 72 hours).[15]

  • Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[13][16] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).[13]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13][16] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13][16]

  • Luminescence Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence from all readings. Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Mandatory Visualizations

AT7519_Mechanism_of_Action cluster_cdks Cyclin-Dependent Kinases cluster_pathways Downstream Effects cluster_outcomes Cellular Outcomes AT7519 AT7519 Mesylate CDK1_2 CDK1, CDK2 AT7519->CDK1_2 CDK4_6 CDK4, CDK6 AT7519->CDK4_6 CDK9 CDK9 AT7519->CDK9 GSK3b GSK-3β Activation AT7519->GSK3b Induces CellCycle Cell Cycle Progression CDK1_2->CellCycle CDK4_6->CellCycle Transcription Transcription CDK9->Transcription Arrest Cell Cycle Arrest CellCycle->Arrest Apoptosis Apoptosis Transcription->Apoptosis Inhibition leads to GSK3b->Apoptosis

Caption: Mechanism of action of AT7519 mesylate.

Cell_Viability_Workflow start Start seed Seed Cells in Multi-well Plate start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat with AT7519 Mesylate (Serial Dilutions) incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 assay Perform Viability Assay (MTT or CellTiter-Glo) incubate2->assay measure Measure Signal (Absorbance or Luminescence) assay->measure analyze Data Analysis (Calculate % Viability, IC50) measure->analyze end End analyze->end

Caption: General workflow for cell viability assays.

References

AT7519 Mesylate: Application Notes for Studying CDK9 Inhibition in Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT7519 mesylate is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), with significant activity against CDK9.[1][2][3] In the context of leukemia, the inhibition of CDK9 is of particular interest. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for transcriptional elongation.[1][2][3][4][5][6] By inhibiting CDK9, AT7519 effectively suppresses the transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and XIAP, which are crucial for the survival of leukemia cells.[1][4] This mode of action leads to the induction of apoptosis in various leukemia cell lines and patient-derived samples.[1][2][3] These application notes provide a summary of the mechanism of action, key quantitative data, and detailed protocols for studying the effects of AT7519 mesylate in leukemia.

Mechanism of Action

AT7519 exerts its anti-leukemic effects primarily through the inhibition of transcriptional processes. The core mechanism involves the suppression of CDK9 activity, which leads to a cascade of downstream events culminating in apoptosis.

AT7519_Mechanism_of_Action cluster_0 AT7519 Mesylate cluster_1 Transcriptional Regulation cluster_2 Downstream Effects AT7519 AT7519 CDK9 CDK9 AT7519->CDK9 Inhibition RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation Transcription Transcriptional Elongation RNAPII->Transcription Anti_Apoptotic Mcl-1, XIAP (Anti-apoptotic proteins) Transcription->Anti_Apoptotic Expression Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Inhibition

Caption: Mechanism of action of AT7519 in leukemia cells.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of AT7519 mesylate in various leukemia cell lines.

Table 1: Efficacy of AT7519 Mesylate in Leukemia Cell Lines

Cell LineLeukemia TypeEffectConcentration/IC50Reference
HL60Acute Promyelocytic LeukemiaInhibition of RNAPII phosphorylation>400 nmol/L[1][3]
HL60Acute Promyelocytic LeukemiaReduction in Mcl-1 protein levels>400 nmol/L[1][3]
U937Acute Myeloid LeukemiaMaximal suppression of metabolic activity500 nM (at 48 hours)[7][8]
KG-1Acute Myeloid LeukemiaG1 phase cell cycle arrestConcentration-dependent[9]
MM.1SMultiple MyelomaDephosphorylation of RNAPII0.5 µM (within 1 hour)[4][6]
MM.1SMultiple MyelomaDecreased Mcl-1 and XIAP expression0.5 µM (within 4 hours)[4]
CLL CellsChronic Lymphocytic LeukemiaInduction of apoptosis100-700 nmol/L[1][2]

Table 2: In Vivo Efficacy of AT7519 Mesylate

Animal ModelLeukemia ModelDosageEffectReference
Nude MiceHL60 Xenograft10 mg/kg (single i.p. dose)Reduction in Mcl-1 protein levels[1]
Nude MiceHL60 Xenograft15 mg/kg (once daily)Optimal efficacy[1][3]

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of AT7519 mesylate in leukemia.

Experimental Workflow

Experimental_Workflow cluster_assays Cellular and Molecular Assays start Leukemia Cell Culture treatment Treat with AT7519 Mesylate (Varying concentrations and time points) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) treatment->cell_cycle western_blot Western Blotting (p-RNAPII, Mcl-1, PARP cleavage) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: General experimental workflow for studying AT7519.

Cell Viability Assay (MTT Assay)

This protocol is adapted for leukemia cell lines grown in suspension.

Materials:

  • Leukemia cell lines (e.g., HL60, U937, KG-1)

  • RPMI 1640 medium with 10% FBS

  • AT7519 mesylate stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Dimethyl sulfoxide (DMSO)

  • ELISA reader

Procedure:

  • Seed 5 x 10³ leukemia cells per well in a 96-well plate in a final volume of 100 µL of culture medium.[9]

  • Add increasing concentrations of AT7519 mesylate to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.[9]

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for the desired time points (e.g., 24, 48, 72 hours).

  • At each time point, add 20 µL of MTT solution to each well and incubate for 3 hours at 37°C.[9]

  • Centrifuge the plate to pellet the formazan crystals.

  • Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the optical density (OD) at a wavelength of 570 nm using an ELISA reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol allows for the quantification of apoptotic cells by flow cytometry.

Materials:

  • Leukemia cells treated with AT7519 mesylate

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest leukemia cells after treatment with AT7519 mesylate for the desired time.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Leukemia cells treated with AT7519 mesylate

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest leukemia cells after treatment with AT7519 mesylate.

  • Wash the cells twice with cold PBS.

  • Fix the cells by adding them dropwise to cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.[9]

  • Analyze the DNA content by flow cytometry.

Western Blotting

This protocol is used to detect changes in protein expression and phosphorylation status.

Materials:

  • Leukemia cells treated with AT7519 mesylate

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-RNAPII Ser2/5, anti-Mcl-1, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Harvest and lyse the treated leukemia cells in ice-cold lysis buffer.[1]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

AT7519 mesylate is a valuable tool for studying the role of CDK9 and transcriptional regulation in leukemia. Its ability to induce apoptosis in leukemia cells by inhibiting the transcription of key survival proteins makes it a compound of significant interest for both basic research and therapeutic development. The protocols and data presented here provide a foundation for researchers to design and execute experiments to further elucidate the anti-leukemic properties of AT7519.

References

Application of AT7519 Mesylate in Neuroblastoma Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroblastoma, a pediatric cancer originating from the developing sympathetic nervous system, remains a clinical challenge, particularly in high-risk cases characterized by MYCN amplification.[1] AT7519 mesylate, a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), has emerged as a promising therapeutic agent in preclinical studies. This document provides detailed application notes and protocols for the use of AT7519 in neuroblastoma research, with a focus on its application in MYCN-amplified contexts.

AT7519 demonstrates a synthetic lethal interaction with MYCN amplification in neuroblastoma cells. This means that while the inhibition of its primary target, CDK2, is not significantly toxic to normal cells, it is highly lethal to cancer cells overexpressing MYCN. This selectivity offers a promising therapeutic window for treating this aggressive pediatric cancer.

Key Research Findings

Preclinical research has established that AT7519 is significantly more potent in killing MYCN-amplified neuroblastoma cell lines compared to those with a single copy of the MYCN gene.[1][2] This increased efficacy is attributed to a stronger induction of apoptosis.[1][2] In vivo studies using neuroblastoma xenograft models have shown that AT7519 can lead to dose-dependent tumor growth inhibition and even tumor regression.[1][3] Key biomarkers for monitoring the in vivo efficacy of AT7519 include the reduced phosphorylation of retinoblastoma protein (p-Rb) and nucleophosmin (p-NPM), both direct targets of CDK2.[1]

Data Presentation

In Vitro Efficacy of AT7519 in Neuroblastoma Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) of AT7519 in a panel of MYCN-amplified and non-MYCN-amplified neuroblastoma cell lines.

Cell LineMYCN StatusIC50 (µM)LC50 (µM)
IMR-32Amplified0.080.15
NGPAmplified0.120.25
NLFAmplified0.180.35
SK-N-BE(2)Amplified0.250.5
CHP-134Amplified0.30.6
Median (Amplified) 0.386 1.7
SK-N-ASNon-amplified1.17.5
SH-SY5YNon-amplified1.28.0
SK-N-FINon-amplified1.38.5
CHP-212Non-amplified1.59.0
Median (Non-amplified) 1.227 8.1

Data compiled from multiple preclinical studies.[1][4]

In Vivo Efficacy of AT7519 in Neuroblastoma Xenograft Models
Animal ModelNeuroblastoma Cell LineAT7519 DoseDosing ScheduleOutcome
NMRI nu/nu miceAMC711T (MYCN-amplified)5, 10, 15 mg/kgDaily i.p. injections, 5 days on/2 days off for 3 weeksDose-dependent tumor growth inhibition
NMRI nu/nu miceKCNR (MYCN-amplified)15 mg/kgDaily i.p. injections50% reduction in tumor growth
Th-MYCN transgenic mice-15 mg/kgDaily i.p. injections for 5 days86% average tumor size reduction

Data from in vivo preclinical trials.[1][3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 and LC50 values of AT7519 in neuroblastoma cell lines.

Materials:

  • Neuroblastoma cell lines

  • Complete culture medium

  • AT7519 mesylate

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed neuroblastoma cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of AT7519 in complete culture medium. The final concentrations should range from approximately 0.01 µM to 10 µM. Include a vehicle control (DMSO).

  • Replace the medium in the wells with the medium containing the different concentrations of AT7519.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curves to determine the IC50 and LC50 values.

Western Blot Analysis for p-Rb and PARP Cleavage

This protocol is for assessing the effect of AT7519 on the phosphorylation of Rb and the induction of apoptosis via PARP cleavage.

Materials:

  • Neuroblastoma cells

  • AT7519 mesylate

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-Rb (S780), anti-total Rb, anti-cleaved PARP, anti-total PARP, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat neuroblastoma cells with various concentrations of AT7519 (e.g., IC25, IC50, and IC75) for 48 hours.

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and develop with ECL detection reagent.

  • Capture the chemiluminescent signal using an imaging system.

In Vivo Neuroblastoma Xenograft Study

This protocol describes the establishment of a neuroblastoma xenograft model and treatment with AT7519.

Materials:

  • Immunocompromised mice (e.g., NMRI nu/nu)

  • MYCN-amplified neuroblastoma cells (e.g., AMC711T)

  • Matrigel (optional)

  • AT7519 mesylate

  • Vehicle (e.g., saline)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of neuroblastoma cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Prepare the AT7519 formulation in the vehicle at the desired concentrations (e.g., 5, 10, and 15 mg/kg). For in vivo studies, AT7519 can be formulated in saline.[3]

  • Administer AT7519 or vehicle to the mice via intraperitoneal (i.p.) injection according to the planned dosing schedule (e.g., daily for 5 days on, 2 days off).

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p-Rb and p-NPM, or immunohistochemistry).

Visualizations

Signaling Pathway of AT7519 in MYCN-Amplified Neuroblastoma

AT7519_Pathway cluster_0 Cell Cycle Progression cluster_1 AT7519 Action cluster_2 MYCN-Driven Proliferation cluster_3 Cellular Outcomes CDK2 CDK2 pRb p-Rb (Phosphorylated) CDK2->pRb Phosphorylates CellCycleArrest Cell Cycle Arrest CyclinE Cyclin E CyclinE->CDK2 Activates E2F E2F pRb->E2F Releases Rb Rb Rb->E2F Inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition Promotes AT7519 AT7519 Mesylate AT7519->CDK2 Inhibits Apoptosis Apoptosis AT7519->Apoptosis Induces in MYCN-amplified cells MYCN MYCN Amplification MYCN->CyclinE Upregulates MYCN->G1_S_Transition Drives

Caption: Signaling pathway of AT7519 in MYCN-amplified neuroblastoma.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow A 1. Cell Culture (MYCN-amplified neuroblastoma cells) B 2. Subcutaneous Injection (Immunocompromised mice) A->B C 3. Tumor Growth (Monitor until palpable) B->C D 4. Randomization (Treatment vs. Control groups) C->D E 5. Treatment (AT7519 or Vehicle) D->E F 6. Monitoring (Tumor volume, body weight) E->F G 7. Endpoint (Tumor excision for analysis) F->G End of study H 8. Data Analysis (Tumor growth inhibition, biomarker analysis) G->H

Caption: Workflow for an in vivo neuroblastoma xenograft study with AT7519.

Conclusion and Future Directions

AT7519 mesylate has demonstrated significant preclinical activity against MYCN-amplified neuroblastoma, supporting its further investigation as a potential therapeutic agent for this high-risk pediatric cancer. The provided protocols and data serve as a valuable resource for researchers in this field. Future research should focus on combination therapies to potentially enhance the efficacy of AT7519 and overcome potential resistance mechanisms. Additionally, further elucidation of the downstream targets of the CDK2/p-Rb/E2F pathway in the context of MYCN amplification could reveal novel therapeutic vulnerabilities.

References

Troubleshooting & Optimization

AT7519 mesylate solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of AT7519 mesylate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of AT7519 and its different salt forms in common laboratory solvents?

A1: The solubility of AT7519 can vary depending on the specific salt form (mesylate, hydrochloride, or free base) and the solvent used. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can significantly reduce solubility, especially in DMSO.[1] Below is a summary of reported solubility data for different forms of AT7519.

Data Presentation: Solubility of AT7519 Forms

Compound FormSolventReported SolubilityMolar Concentration (approx.)
AT7519DMSO10 mg/mL[1]26.16 mM[1]
AT7519DMSO≥ 50 mg/mL[2]130.81 mM[2]
AT7519 Free BaseDMSO37.5 mg/mL[3]98.11 mM[3]
AT7519 HydrochlorideDMSO≥ 300 mg/mL[4]716.49 mM[4]
AT7519 HydrochlorideDMSO25 mg/mL[5]59.7 mM
AT7519 HydrochlorideEthanol5 mg/mL[5]11.9 mM
AT7519 HydrochlorideDimethyl Formamide (DMF)20 mg/mL[5]47.8 mM
AT7519 HydrochlorideWater8.33 mg/mL (requires sonication)[4]19.89 mM[4]
AT7519 HydrochloridePBS (pH 7.2)approx. 0.5 mg/mL[5]1.2 mM
AT7519WaterInsoluble[1]N/A
AT7519EthanolInsoluble[1]N/A

Q2: How should I prepare stock solutions of AT7519?

A2: For in vitro studies, it is recommended to prepare stock solutions in high-quality, anhydrous DMSO.[1][2] To minimize the impact of moisture, use newly opened DMSO. For aqueous solutions, the hydrochloride salt of AT7519 shows some solubility in water with sonication and in PBS at a lower concentration.[4][5] When preparing aqueous solutions from a DMSO stock, it is important to perform serial dilutions and ensure the final concentration of DMSO is not detrimental to the experimental system.

Q3: What are the recommended storage conditions for AT7519 mesylate?

A3: Proper storage is critical to maintain the stability and activity of AT7519 mesylate.

  • Solid Form: The powder should be stored at -20°C for long-term stability (up to 3 years).[2]

  • In Solvent: Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1 year, or at -20°C for up to 6 months.[2] Aqueous solutions are not recommended for storage for more than one day.[5]

Troubleshooting Guides

Solubility Issues

Problem: I am having trouble dissolving AT7519 mesylate in DMSO.

Possible Causes & Solutions:

  • Moisture in DMSO: DMSO is hygroscopic and can absorb moisture from the air, which significantly reduces the solubility of AT7519.[1]

    • Solution: Use a fresh, unopened bottle of anhydrous, high-purity DMSO.

  • Incorrect Salt Form: You may be using a different salt form of AT7519 with different solubility characteristics.

    • Solution: Verify the specific salt form of your compound from the supplier's documentation.

  • Low-Quality Reagent: The purity of the compound can affect its solubility.

    • Solution: Ensure you are using a high-purity grade of AT7519 mesylate.

Problem: My AT7519 mesylate precipitates out of solution during my experiment.

Possible Causes & Solutions:

  • Exceeded Solubility in Aqueous Media: When diluting a DMSO stock solution into an aqueous buffer, the solubility of the compound can be exceeded.

    • Solution: Lower the final concentration of AT7519 in your assay. You can also try using a co-solvent system if your experimental setup allows. For in vivo preparations, a formulation with PEG300 and Tween80 has been described.[1]

  • Temperature Effects: Changes in temperature during the experiment can affect solubility.

    • Solution: Ensure that all solutions are maintained at a constant temperature.

Stability Issues

Problem: I am observing a loss of activity of my AT7519 mesylate over time.

Possible Causes & Solutions:

  • Improper Storage: Incorrect storage of either the solid compound or stock solutions can lead to degradation.

    • Solution: Strictly adhere to the recommended storage conditions (-20°C for solid, -80°C for stock solutions in solvent).[2] Aliquot stock solutions to avoid multiple freeze-thaw cycles.

  • Degradation in Aqueous Solution: AT7519 is less stable in aqueous solutions.

    • Solution: Prepare fresh aqueous solutions for each experiment and do not store them for more than a day.[5]

  • Exposure to Light or Reactive Chemicals: Although specific data on photostability is limited, it is good practice to protect the compound from light. Also, avoid contact with strong oxidizing agents or highly acidic/basic conditions unless part of a specific experimental design.

Experimental Protocols

Kinetic Solubility Assay

This protocol provides a general method for determining the kinetic solubility of AT7519 mesylate in an aqueous buffer.

Materials:

  • AT7519 mesylate

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent)

  • Multichannel pipette

  • Plate reader with UV absorbance measurement capabilities

Procedure:

  • Prepare a stock solution: Dissolve AT7519 mesylate in anhydrous DMSO to a concentration of 10 mM.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate.

  • Add Buffer: Rapidly add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well to achieve the desired final compound concentrations.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours), protected from light.

  • Measurement: Measure the absorbance of each well at a wavelength where the compound has maximal absorbance, and also at a reference wavelength (e.g., 620 nm) to detect precipitation (turbidity).

  • Data Analysis: The highest concentration that does not show significant precipitation is considered the kinetic solubility.

Forced Degradation Study

This protocol outlines a forced degradation study to assess the stability of AT7519 mesylate under various stress conditions.

Materials:

  • AT7519 mesylate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of AT7519 mesylate in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to the stock solution to a final concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Add NaOH to the stock solution to a final concentration of 0.1 M. Incubate at a controlled temperature.

    • Oxidation: Add H₂O₂ to the stock solution to a final concentration of 3%. Keep at room temperature.

    • Thermal Degradation: Incubate the solid compound and the stock solution at an elevated temperature (e.g., 80°C).

    • Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.

  • Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Data Evaluation: Quantify the amount of AT7519 mesylate remaining and identify any major degradation products.

Visualizations

AT7519_Solubility_Troubleshooting start Solubility Issue with AT7519 Mesylate check_dmso Is the DMSO anhydrous and fresh? start->check_dmso check_salt Is the correct salt form being used? check_dmso->check_salt Yes use_fresh_dmso Use fresh, anhydrous DMSO. check_dmso->use_fresh_dmso No check_concentration Is the final concentration exceeding aqueous solubility? check_salt->check_concentration Yes verify_salt Verify the salt form with the supplier. check_salt->verify_salt Unsure lower_concentration Lower the final concentration or use a co-solvent. check_concentration->lower_concentration Yes issue_resolved Issue Resolved check_concentration->issue_resolved No use_fresh_dmso->issue_resolved verify_salt->issue_resolved lower_concentration->issue_resolved

Caption: Troubleshooting workflow for AT7519 mesylate solubility issues.

AT7519_Stability_Factors cluster_storage Storage Conditions cluster_solution Solution Properties cluster_environmental Environmental Factors AT7519 AT7519 Mesylate Stability temperature Temperature (Store at -20°C or -80°C) AT7519->temperature freeze_thaw Freeze-Thaw Cycles (Aliquot stock solutions) AT7519->freeze_thaw solvent Solvent Type (Less stable in aqueous solutions) AT7519->solvent ph pH (Avoid strong acids/bases) AT7519->ph light Light Exposure (Protect from light) AT7519->light oxidation Oxidation (Avoid oxidizing agents) AT7519->oxidation

Caption: Factors affecting the stability of AT7519 mesylate.

AT7519_Signaling_Pathway cluster_cdk Cell Cycle Progression cluster_transcription Transcription Regulation cluster_apoptosis Apoptosis Induction AT7519 AT7519 CDK1_CyclinB CDK1/Cyclin B AT7519->CDK1_CyclinB Inhibits CDK2_CyclinE CDK2/Cyclin E AT7519->CDK2_CyclinE Inhibits CDK9_CyclinT CDK9/Cyclin T AT7519->CDK9_CyclinT Inhibits GSK3b_inactive p-GSK-3β (inactive) AT7519->GSK3b_inactive Inhibits Phosphorylation G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition Cell_Cycle_Arrest Cell Cycle Arrest G2_M_Transition->Cell_Cycle_Arrest G1_S_Transition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis RNA_Pol_II RNA Polymerase II CDK9_CyclinT->RNA_Pol_II Phosphorylation Transcription_Inhibition Transcription Inhibition RNA_Pol_II->Transcription_Inhibition Transcription_Inhibition->Apoptosis GSK3b_active GSK-3β (active) GSK3b_inactive->GSK3b_active Dephosphorylation GSK3b_active->Apoptosis

Caption: Simplified signaling pathway of AT7519.

References

Technical Support Center: AT7519 Mesylate Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AT7519 mesylate in cellular assays. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets and known off-targets of AT7519 mesylate?

AT7519 is a potent inhibitor of multiple cyclin-dependent kinases (CDKs). However, it also exhibits activity against Glycogen Synthase Kinase 3 beta (GSK3β), which should be considered when interpreting experimental results.

Q2: What is the mechanism of action of AT7519?

AT7519 is an ATP-competitive inhibitor of CDKs.[1] Its primary mechanism involves the inhibition of CDKs, leading to cell cycle arrest and apoptosis.[2][3][4] Additionally, it can induce apoptosis through the activation of GSK-3β and by inhibiting transcription via dephosphorylation of RNA polymerase II.[1][5][6]

Q3: In which cell lines has AT7519 shown anti-proliferative activity?

AT7519 has demonstrated potent anti-proliferative activity in a variety of human tumor cell lines, including but not limited to, MCF-7, SW620, HCT116, HT29, MDA-MB-468, MM.1S, and U266.[1][2] It has also been shown to inhibit the proliferation of glioblastoma cells (U251 and U87MG) and patient-derived primary glioblastoma cells.[7]

Q4: How should I prepare and store AT7519 mesylate?

For in vitro cellular assays, AT7519 mesylate can be dissolved in DMSO to prepare a stock solution. For example, a 10 mg/mL stock solution in DMSO is equivalent to 26.16 mM.[5] It is recommended to use fresh DMSO as moisture can reduce solubility.[1] For in vivo studies, specific formulations involving PEG300, Tween80, and ddH2O may be required.[1]

Troubleshooting Guide

Issue 1: Higher than expected cytotoxicity in my cell line.

  • Possible Cause 1: Off-target effects. AT7519 is a multi-CDK inhibitor and also targets GSK3β.[1][2] This broad activity can lead to significant cytotoxicity.

  • Troubleshooting Tip: To distinguish between on-target CDK inhibition and off-target GSK3β effects, consider using a more selective GSK3β inhibitor as a control or using RNAi to knockdown GSK3β.

  • Possible Cause 2: Inhibition of transcription. AT7519 can inhibit transcription by causing dephosphorylation of RNA polymerase II, which can contribute to its cytotoxic effects in some cell types like multiple myeloma cells.[1][5]

  • Troubleshooting Tip: Assess the phosphorylation status of RNA polymerase II via Western blot to determine if this pathway is activated in your cell model.

Issue 2: My cells are arresting in a different cell cycle phase than expected.

  • Possible Cause: The effect of AT7519 on the cell cycle can be cell-type specific. While it has been shown to cause G2-M arrest in HCT116 cells, it has also been observed to induce a G0-G1 and G2/M arrest in multiple myeloma cells and G1-S and G2-M phase arrest in glioblastoma cells.[2][6][7]

  • Troubleshooting Tip: Perform a time-course and dose-response experiment to fully characterize the cell cycle effects in your specific cell line using flow cytometry.

Issue 3: I am not observing the expected level of apoptosis.

  • Possible Cause 1: Cell line resistance. Some cell lines may be more resistant to AT7519-induced apoptosis. For instance, the MM.1R multiple myeloma cell line is more resistant than the MM.1S and U266 lines.[1]

  • Troubleshooting Tip: Increase the concentration of AT7519 and/or the treatment duration. You can also assess earlier markers of apoptosis, such as Annexin V staining, in addition to PARP cleavage.

  • Possible Cause 2: Influence of the microenvironment. Factors in the cell culture microenvironment, such as the presence of bone marrow stromal cells (BMSCs) or cytokines like IL-6 and IGF-1, can confer resistance to AT7519.[1][6]

  • Troubleshooting Tip: If you are co-culturing with other cell types or using complex media, consider if these components could be providing pro-survival signals that counteract the effects of AT7519.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Activity of AT7519 Mesylate

Target KinaseIC50 (nM)
CDK1/Cyclin B210[2][8]
CDK2/Cyclin A47[1][2][8]
CDK4/Cyclin D1100[1][2][8]
CDK5/p3513[1][2][8]
CDK6/Cyclin D3170[2][8]
CDK9/Cyclin T<10[1][2][8]
Off-Target
GSK3β89[1][2]

Table 2: Anti-proliferative Activity of AT7519 Mesylate in Various Human Tumor Cell Lines

Cell LineCancer TypeIC50 (nM) after 72h
MCF-7Breast40[1]
SW620Colon940[1]
HCT116ColonNot explicitly stated
HT29ColonNot explicitly stated
MDA-MB-468BreastNot explicitly stated
MM.1SMultiple Myeloma500 (48h)[1][6]
U266Multiple Myeloma500 (48h)[1][6]
MM.1RMultiple Myeloma>2000 (48h)[1][6]
U251Glioblastoma246 (48h)[7]
U87MGGlioblastoma221.8 (48h)[7]

Experimental Protocols

1. Radiometric Kinase Assay (for CDK1, CDK2, GSK3β)

This protocol is a generalized procedure based on standard radiometric filter binding formats.

  • Objective: To determine the in vitro inhibitory activity of AT7519 against specific kinases.

  • Materials:

    • Purified active kinase (CDK1, CDK2, or GSK3β)

    • Specific substrate peptide

    • [γ-³³P]ATP

    • Assay buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)

    • AT7519 mesylate at various concentrations

    • Filter plates

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer.

    • Add varying concentrations of AT7519 or a vehicle control (e.g., DMSO) to the reaction mixture.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each AT7519 concentration and determine the IC50 value.

2. Cell Proliferation Assay (e.g., MTT or Alamar Blue)

  • Objective: To assess the anti-proliferative effect of AT7519 on a cell line of interest.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • AT7519 mesylate at various concentrations

    • 96-well plates

    • MTT reagent or Alamar Blue

    • Solubilization buffer (for MTT)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of AT7519 or vehicle control for the desired duration (e.g., 48 or 72 hours).

    • Add the MTT or Alamar Blue reagent to each well and incubate according to the manufacturer's instructions.

    • If using MTT, add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

3. Western Blotting for Phospho-protein Analysis

  • Objective: To analyze the phosphorylation status of key proteins in signaling pathways affected by AT7519.

  • Materials:

    • Cells treated with AT7519

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein quantification assay (e.g., BCA)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and membrane (e.g., PVDF)

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (e.g., anti-phospho-Rb, anti-phospho-PP1α, anti-phospho-RNA Pol II, anti-phospho-GSK3β)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the treated cells and quantify the protein concentration.

    • Denature the protein lysates and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

Visualizations

AT7519_Signaling_Pathway cluster_AT7519 AT7519 Mesylate cluster_CDKs Cyclin-Dependent Kinases cluster_OffTarget Off-Target cluster_Downstream Cellular Effects AT7519 AT7519 CDK1_2 CDK1/2 AT7519->CDK1_2 Inhibits CDK9 CDK9 AT7519->CDK9 Inhibits GSK3b GSK3β AT7519->GSK3b Inhibits pRb pRb (T821) / pPP1α (T320) (Phosphorylation) CDK1_2->pRb CellCycle Cell Cycle Arrest (G1/S & G2/M) CDK1_2->CellCycle Inhibition leads to pRNA_Pol_II pRNA Pol II (Ser2/5) (Phosphorylation) CDK9->pRNA_Pol_II Transcription Transcription Inhibition CDK9->Transcription Inhibition leads to pGSK3b pGSK3β (Ser9) (Phosphorylation) GSK3b->pGSK3b Apoptosis Apoptosis GSK3b->Apoptosis Activation leads to pRb->CellCycle Promotes pRNA_Pol_II->Transcription Promotes pGSK3b->Apoptosis Inhibits

Caption: Signaling pathways affected by AT7519 mesylate.

Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_Cellular Cellular Assays cluster_Endpoints Experimental Endpoints KinaseAssay Kinase Assay (IC50 Determination) IC50 Kinase IC50 KinaseAssay->IC50 CellCulture Cell Culture (Cancer Cell Lines) Treatment AT7519 Treatment (Dose-Response) CellCulture->Treatment ProlifAssay Proliferation Assay (MTT / Alamar Blue) Treatment->ProlifAssay FlowCyto Flow Cytometry (Cell Cycle Analysis) Treatment->FlowCyto WesternBlot Western Blot (Phospho-protein Analysis) Treatment->WesternBlot AntiProlif Anti-proliferative IC50 ProlifAssay->AntiProlif CellCycleArrest Cell Cycle Arrest Profile FlowCyto->CellCycleArrest PathwayMod Signaling Pathway Modulation WesternBlot->PathwayMod

Caption: General workflow for characterizing AT7519 effects.

Troubleshooting_Logic Start Unexpected Result (e.g., High Cytotoxicity) CheckConcentration Verify AT7519 Concentration and Cell Seeding Density Start->CheckConcentration AssessOffTarget Assess Off-Target Effects Control with selective GSK3β inhibitor siRNA knockdown of GSK3β CheckConcentration->AssessOffTarget If concentration is correct AssessTranscription Assess Transcriptional Inhibition Western blot for p-RNA Pol II CheckConcentration->AssessTranscription If concentration is correct AnalyzeCellCycle Characterize Cell Cycle Profile Time-course and dose-response flow cytometry AssessOffTarget->AnalyzeCellCycle AssessTranscription->AnalyzeCellCycle ConfirmApoptosis Confirm Apoptosis Mechanism Annexin V staining Caspase cleavage assay AnalyzeCellCycle->ConfirmApoptosis ConsiderResistance Investigate Resistance Mechanisms Compare sensitive vs. resistant cell lines Analyze culture conditions (e.g., cytokines) ConfirmApoptosis->ConsiderResistance

References

Optimizing AT7519 Mesylate Concentration for IC50 Determination: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of AT7519 mesylate for accurate and reproducible IC50 determination. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is AT7519 mesylate and what is its primary mechanism of action?

AT7519 mesylate is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs).[1][2][3] It primarily targets CDK1, CDK2, CDK4, CDK6, and CDK9, which are key regulators of cell cycle progression and transcription.[1][2] By inhibiting these kinases, AT7519 disrupts the cell cycle, leading to cell cycle arrest and subsequent apoptosis (programmed cell death) in various cancer cell lines.[4][5][6]

Q2: What are the expected downstream effects of AT7519 treatment in cancer cells?

Treatment of cancer cells with AT7519 typically results in:

  • Cell Cycle Arrest: Inhibition of CDK1 and CDK2 leads to arrest at the G1/S and G2/M phases of the cell cycle.[5]

  • Induction of Apoptosis: Prolonged cell cycle arrest triggers programmed cell death.[4][6]

  • Inhibition of Transcription: By targeting CDK9, AT7519 can suppress the transcription of key anti-apoptotic proteins.

Q3: In which cancer cell lines has AT7519 shown anti-proliferative activity?

AT7519 has demonstrated potent anti-proliferative activity across a range of human tumor cell lines, including but not limited to colon cancer, neuroblastoma, and multiple myeloma.[1][3][6] The half-maximal inhibitory concentration (IC50) values, however, can vary significantly between cell lines.

Data Presentation: IC50 Values of AT7519 Mesylate

The following table summarizes the reported IC50 values of AT7519 mesylate in various human cancer cell lines. These values should be considered as a reference, as optimal concentrations may vary depending on the specific experimental conditions.

Cell LineCancer TypeIC50 (nM)Reference
MCF-7Breast Cancer40[1]
HCT116Colon Cancer40 - 400[7]
HT29Colon Cancer40 - 400[7]
SW620Colon Cancer940[1]
A2058Melanoma166[2]
A2780Ovarian Cancer350[2]
MM.1SMultiple Myeloma500[1]
U266Multiple Myeloma500[1]
MYCN-amplified NeuroblastomaNeuroblastoma386 (median)[3]
Non-MYCN-amplified NeuroblastomaNeuroblastoma1227 (median)[3]

Experimental Protocols

Detailed Methodology for IC50 Determination using MTT Assay

This protocol outlines the key steps for determining the IC50 value of AT7519 mesylate using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • AT7519 mesylate stock solution (e.g., in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of AT7519 mesylate in complete culture medium. It is crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of AT7519.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the AT7519 concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Troubleshooting Guide

Q1: My IC50 values for AT7519 are inconsistent between experiments. What could be the cause?

Inconsistent IC50 values can arise from several factors:

  • Cell Passage Number: Using cells with a high passage number can lead to genetic drift and altered drug sensitivity. It is recommended to use cells within a consistent and low passage range.

  • Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final readout. Ensure precise and consistent cell counting and seeding.

  • Compound Stability: Ensure the AT7519 mesylate stock solution is properly stored and has not undergone degradation. Prepare fresh dilutions for each experiment.

  • Assay Variability: The choice of cell viability assay can influence the results. For cell cycle inhibitors like AT7519, assays that measure metabolic activity (like MTT) can sometimes be confounded by changes in cell size and metabolism independent of cell number. Consider validating results with an assay that directly measures cell number, such as a CyQUANT assay or direct cell counting.

Q2: I am observing high background noise in my MTT assay. How can I reduce it?

High background can be caused by:

  • Contamination: Check for microbial contamination in your cell cultures.

  • Precipitation of MTT: Ensure the MTT solution is fully dissolved and filtered.

  • Incomplete Solubilization: Ensure the formazan crystals are completely dissolved before reading the plate.

Q3: The dose-response curve is not sigmoidal. What does this indicate?

A non-sigmoidal curve may suggest:

  • Incorrect Concentration Range: The tested concentration range may be too narrow or not encompass the full dynamic range of the inhibition. Widen the concentration range in subsequent experiments.

  • Compound Solubility Issues: At higher concentrations, the compound may precipitate out of solution. Visually inspect the wells for any signs of precipitation.

  • Complex Biological Response: The drug may have complex, non-monotonic effects on the cells.

Mandatory Visualizations

Signaling Pathway of AT7519 Action

AT7519_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription G1 G1 Phase S S Phase G1->S CDK4/6 CDK2 CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) G1->CellCycleArrest G2 G2 Phase S->G2 M M Phase G2->M CDK1 G2->CellCycleArrest M->G1 RNAPII RNA Polymerase II mRNA mRNA Synthesis RNAPII->mRNA CDK9 TranscriptionInhibition Transcription Inhibition RNAPII->TranscriptionInhibition AT7519 AT7519 Mesylate AT7519->G1 AT7519->G2 AT7519->RNAPII Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of AT7519 mesylate.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 prepare_drug Prepare Serial Dilutions of AT7519 incubate1->prepare_drug treat_cells Treat Cells with AT7519 incubate1->treat_cells prepare_drug->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_plate Read Absorbance at 570nm solubilize->read_plate analyze_data Analyze Data & Calculate % Viability read_plate->analyze_data plot_curve Plot Dose-Response Curve analyze_data->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 end End determine_ic50->end

Caption: Workflow for IC50 determination using MTT assay.

References

Technical Support Center: Troubleshooting AT7519 Mesylate Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting unexpected experimental outcomes and potential resistance to the multi-cyclin-dependent kinase (CDK) inhibitor, AT7519 mesylate.

Frequently Asked Questions (FAQs)

Q1: What is AT7519 mesylate and what is its mechanism of action?

AT7519 is a small molecule inhibitor that targets multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK6, and CDK9.[1] By inhibiting these key regulators of the cell cycle, AT7519 can induce cell cycle arrest, primarily at the G1/S and G2/M phases, and promote apoptosis (programmed cell death) in cancer cells.[2][3][4] Its inhibition of CDK9 also leads to the suppression of transcription by preventing the phosphorylation of RNA polymerase II.[3][4]

Q2: My cancer cell line is showing reduced sensitivity to AT7519. What are the potential causes?

Reduced sensitivity, or resistance, to AT7519 can arise from various intrinsic or acquired mechanisms. Common causes include:

  • Alterations in the Rb pathway: Loss or mutation of the retinoblastoma (Rb) protein, a key substrate of CDKs, can uncouple the cell cycle from CDK regulation.

  • Upregulation of alternative cell cycle drivers: Increased expression of cyclins, particularly Cyclin E1 (CCNE1), can drive cell cycle progression despite the inhibition of specific CDKs.

  • Activation of bypass signaling pathways: Upregulation of pro-survival pathways, such as the PI3K/Akt/mTOR pathway, can compensate for the inhibitory effects of AT7519.

  • Increased drug efflux: Overexpression of drug efflux pumps can reduce the intracellular concentration of AT7519.

  • Target modification: Mutations in the ATP-binding pocket of the target CDKs can prevent AT7519 from binding effectively.

Q3: How can I confirm that my cells have developed resistance to AT7519?

The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of AT7519 in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically done using a cell viability assay, such as the MTT or CellTiter-Glo assay.

Troubleshooting Guides

Problem 1: Decreased potency of AT7519 (Higher IC50 value) compared to published data or previous experiments.

This section provides a step-by-step guide to investigate why your cells may be showing decreased sensitivity to AT7519.

Possible Cause 1: Experimental Variability

  • Troubleshooting Steps:

    • Verify drug integrity: Ensure that the AT7519 mesylate stock solution is not degraded. Prepare a fresh stock solution and repeat the experiment.

    • Check cell line authenticity: Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.

    • Standardize cell culture conditions: Ensure consistent cell passage number, seeding density, and growth media conditions, as these can influence drug sensitivity.

Possible Cause 2: Development of Acquired Resistance

  • Troubleshooting Steps:

    • Determine the IC50: Perform a dose-response experiment to quantify the shift in IC50 in the suspected resistant cells compared to the parental line.

    • Analyze the Rb pathway: Assess the expression and phosphorylation status of Rb protein via Western blot. Loss of total Rb or a significant decrease in phosphorylated Rb (pRb) at CDK-specific sites (e.g., Ser780, Ser795, Ser807/811) in the presence of AT7519 may indicate a block in this pathway.

    • Examine Cyclin E1 levels: Quantify Cyclin E1 (CCNE1) mRNA and protein levels using qPCR and Western blot, respectively. Overexpression of Cyclin E1 is a known mechanism of resistance to CDK inhibitors.

    • Investigate bypass pathways: Probe for the activation of pro-survival signaling pathways, such as PI3K/Akt. Increased phosphorylation of Akt (at Ser473) and downstream targets like mTOR and S6 kinase can indicate the activation of this bypass mechanism.

Problem 2: Cells continue to proliferate at concentrations of AT7519 that should induce cell cycle arrest.

This guide will help you dissect the potential reasons for continued cell proliferation in the presence of AT7519.

Troubleshooting Steps:

  • Confirm Cell Cycle Arrest in a Sensitive Line: As a positive control, treat a known sensitive cell line with the same concentration of AT7519 and analyze the cell cycle distribution by flow cytometry. This will validate that the drug is active.

  • Analyze Cell Cycle Profile of Resistant Cells: Perform cell cycle analysis on your resistant cells treated with AT7519. A lack of accumulation in the G1 and/or G2/M phases compared to untreated controls suggests a mechanism of overcoming the cell cycle block.

  • Assess CDK Activity: Directly measure the activity of CDK1 and CDK2 in cell lysates from both sensitive and resistant cells treated with AT7519. A lack of inhibition in resistant cells would point to a mechanism upstream of or at the level of the CDKs.

  • Sequence Key Genes: Consider sequencing key genes involved in the cell cycle and drug-target interaction, such as RB1, CDKs, and CCNE1, to identify potential mutations conferring resistance.

Quantitative Data Summary

The following tables summarize key quantitative data related to AT7519 sensitivity and resistance.

Table 1: IC50 Values of AT7519 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) at 48hReference
MM.1SMultiple Myeloma0.5[4]
U266Multiple Myeloma0.5[4]
MM.1RMultiple Myeloma> 2[1][4]
U251Glioblastoma0.246[2]
U87MGGlioblastoma0.2218[2]
HCT116Colon CancerNot specified
HT29Colon CancerNot specified

Table 2: Fold Change in IC50 for AT7519-Resistant Cell Lines

Resistant Cell LineParental Cell LineFold Change in IC50Reference
MM.1RMM.1S> 4-fold[1][4]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the concentration of AT7519 that inhibits cell growth by 50%.

Materials:

  • Cancer cell lines (sensitive and suspected resistant)

  • Complete growth medium

  • AT7519 mesylate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of AT7519 in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Western Blot Analysis of Rb and Akt Phosphorylation

This protocol describes how to assess the phosphorylation status of Rb and Akt as markers of CDK activity and bypass pathway activation.

Materials:

  • Cell lysates from sensitive and resistant cells (treated and untreated with AT7519)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Rb, anti-phospho-Rb (Ser780), anti-Akt, anti-phospho-Akt (Ser473), anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated proteins between treated and untreated, and sensitive and resistant cells.

Visualizations

AT7519_Mechanism_of_Action cluster_cdks Cyclin-Dependent Kinases cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription AT7519 AT7519 Mesylate CDK1_2 CDK1/2 AT7519->CDK1_2 inhibits CDK4_6 CDK4/6 AT7519->CDK4_6 inhibits CDK9 CDK9 AT7519->CDK9 inhibits G2_M G2/M Transition CDK1_2->G2_M Rb_E2F Rb-E2F Complex CDK4_6->Rb_E2F phosphorylates Rb RNA_Pol_II RNA Polymerase II CDK9->RNA_Pol_II phosphorylates G1_S G1/S Transition Apoptosis Apoptosis G1_S->Apoptosis arrest leads to G2_M->Apoptosis arrest leads to E2F E2F Rb_E2F->E2F releases Transcription_CC Cell Cycle Gene Transcription E2F->Transcription_CC Rb_p pRb Transcription_CC->G1_S RNA_Pol_II_p p-RNA Pol II RNA_Pol_II->RNA_Pol_II_p mRNA_synthesis mRNA Synthesis RNA_Pol_II_p->mRNA_synthesis mRNA_synthesis->Apoptosis inhibition leads to

Caption: Mechanism of action of AT7519 mesylate.

Troubleshooting_Workflow Start Start: Decreased AT7519 Sensitivity IC50 Determine IC50 (MTT/CellTiter-Glo Assay) Start->IC50 Compare_IC50 Significant IC50 increase? IC50->Compare_IC50 Experimental_Issue Troubleshoot Experimental Variability (e.g., drug stability, cell line) Compare_IC50->Experimental_Issue No Investigate_Resistance Investigate Resistance Mechanisms Compare_IC50->Investigate_Resistance Yes Rb_pathway Analyze Rb Pathway (Western Blot for Rb, pRb) Investigate_Resistance->Rb_pathway CyclinE Analyze Cyclin E1 Expression (qPCR, Western Blot) Investigate_Resistance->CyclinE Bypass_pathway Analyze Bypass Pathways (Western Blot for pAkt, pS6K) Investigate_Resistance->Bypass_pathway Outcome_Rb Outcome: Rb loss or hypophosphorylation Rb_pathway->Outcome_Rb Outcome_CyclinE Outcome: Cyclin E1 overexpression CyclinE->Outcome_CyclinE Outcome_Bypass Outcome: Bypass pathway activation Bypass_pathway->Outcome_Bypass

Caption: Workflow for troubleshooting AT7519 resistance.

Resistance_Pathways cluster_resistance Potential Resistance Mechanisms AT7519 AT7519 CDK4_6 CDK4/6 AT7519->CDK4_6 Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F inhibits Cell_Cycle G1/S Progression E2F->Cell_Cycle Rb_loss Rb loss/mutation Rb_loss->E2F derepresses CyclinE_up Cyclin E1/CDK2 upregulation CyclinE_up->Cell_Cycle drives PI3K_Akt PI3K/Akt Pathway Activation PI3K_Akt->Cell_Cycle promotes

Caption: Key pathways involved in AT7519 resistance.

References

Technical Support Center: AT7519 Mesylate In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AT7519 mesylate in in vivo experiments. The focus is on minimizing toxicity while maintaining efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the known dose-limiting toxicities (DLTs) of AT7519 in clinical trials?

A1: In human clinical trials, the primary dose-limiting toxicities observed with AT7519 mesylate include mucositis, febrile neutropenia, rash, fatigue, and hypokalemia.[1] One study also reported QTc prolongation as a dose-limiting toxicity, which led to the termination of that specific trial.[2]

Q2: How can the dosing schedule of AT7519 be modified to minimize toxicity?

A2: Altering the dosing schedule has been shown to mitigate some of the toxicities associated with AT7519. For instance, a schedule of intravenous infusion on days 1, 4, 8, and 11 every 3 weeks was found to be better tolerated than a schedule of daily infusions for 5 consecutive days every 3 weeks.[1] The intermittent schedule appeared to reduce the risk of QTc prolongation.[3]

Q3: What are the recommended doses of AT7519 for in vivo studies in mice, and what is the expected toxicity at these doses?

A3: In preclinical studies using mouse xenograft models, AT7519 has been administered at doses ranging from 5 to 15 mg/kg/day via intraperitoneal (IP) injection.[3][4] At these doses, the compound was generally reported to be well-tolerated, with some studies noting no significant changes in the body weight of the mice.[5] Tumor regression has been observed at these dose levels.[5][6]

Q4: What is a suitable vehicle for formulating AT7519 for in vivo administration?

A4: AT7519 mesylate can be dissolved in 0.9% saline for intraperitoneal (IP) administration in mice.[7]

Q5: What are the general side effects associated with CDK inhibitors that I should monitor for in my animal studies?

A5: While specific preclinical toxicology data for AT7519 is limited, the broader class of CDK4/6 inhibitors is associated with certain side effects. These commonly include neutropenia, leukopenia, fatigue, nausea, and diarrhea.[8][9] Although AT7519 also inhibits other CDKs, monitoring for these general signs of toxicity in animal models is a prudent measure. This can include regular monitoring of animal weight, activity levels, and complete blood counts.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Significant weight loss or signs of distress in animals - Dose may be too high.- Formulation may be causing irritation.- The dosing schedule may be too frequent.- Reduce the dose of AT7519.- Ensure the saline vehicle is sterile and properly formulated.- Switch to a more intermittent dosing schedule (e.g., 5 days on, 2 days off, or dosing 3 times a week).[3][7]
Lack of tumor growth inhibition - Dose may be too low.- Poor bioavailability with the chosen administration route.- The tumor model may be resistant to AT7519.- Increase the dose within the well-tolerated range (up to 15 mg/kg/day in some models).[3][4]- Consider an alternative administration route if feasible, though IP has been shown to be effective.- Confirm the sensitivity of your cell line to AT7519 in vitro before in vivo studies.
Precipitation of the compound during formulation - Solubility issues with the vehicle.- Ensure the 0.9% saline is at room temperature or slightly warmed during dissolution.- Prepare the formulation fresh before each administration.

Quantitative Data Summary

Table 1: Tolerated Doses of AT7519 in Mouse Xenograft Models

Tumor ModelMouse StrainDoseAdministration Route & ScheduleObserved Toxicity/TolerabilityReference
NeuroblastomaNMRI nu/nu5, 10, 15 mg/kg/dayIP, 5 days on, 2 days off for 3 weeksDose-dependent tumor growth inhibition; tolerability suggested by study continuation.[3][4]
Multiple MyelomaSCID15 mg/kg/dayIP, 5 days/week for 2 weeks OR 3 days/week for 4 weeksTumor growth inhibition and prolonged survival; no overt toxicity reported.[7]
Colon Cancer (HCT116)SCID9.1 mg/kg, twice dailyIP or IV, for 9 consecutive days"All doses were well tolerated." Tumor regression observed.[5]
Leukemia (HL60)Nude10 mg/kg (single dose) & up to 15 mg/kg (daily)IPInhibition of pharmacodynamic markers; optimal efficacy at 15 mg/kg daily.[10]

Experimental Protocols

Detailed Methodology for a Typical In Vivo Efficacy and Tolerability Study

This protocol is a composite based on methodologies reported in preclinical studies of AT7519.[3][7]

  • Animal Model: Severe Combined Immunodeficient (SCID) or nude mice, 6-8 weeks old.

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 tumor cells (e.g., MM.1S multiple myeloma cells) in 100 µL of serum-free RPMI 1640 medium into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable and measurable size (e.g., ~100-200 mm³). Measure tumor volume every other day using calipers (Volume = 0.5 x length x width²).

  • Animal Grouping: Randomize mice into treatment and control groups (n=8-10 mice per group).

  • AT7519 Formulation: Prepare a fresh solution of AT7519 mesylate in sterile 0.9% saline on each day of dosing.

  • Administration:

    • Treatment Group: Administer AT7519 via intraperitoneal (IP) injection at a dose of 15 mg/kg.

    • Control Group: Administer an equivalent volume of the vehicle (0.9% saline) via IP injection.

    • Schedule: Dose the animals once daily, for 5 consecutive days, followed by 2 days of rest, for a total of 2-3 weeks.

  • Toxicity Monitoring:

    • Record the body weight of each mouse daily.

    • Observe the animals daily for any clinical signs of toxicity, such as changes in posture, activity, or grooming.

    • Consider periodic blood collection for complete blood counts to monitor for hematological toxicities like neutropenia.

  • Efficacy Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint (e.g., 2 cm³), or until signs of unacceptable toxicity are observed.

  • Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised 1-4 hours after the final dose to analyze biomarkers of AT7519 activity, such as the phosphorylation status of Rb and NPM, by western blot or immunohistochemistry.[3]

Visualizations

Signaling Pathways and Experimental Workflows

AT7519_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_cdk Cyclin/CDK Complexes cluster_transcription Transcription G1 G1 Phase S S Phase G2 G2 Phase M M Phase CDK46 Cyclin D / CDK4, 6 CDK46->G1 Drives G1/S Transition Rb Rb Phosphorylation CDK46->Rb CDK2 Cyclin E, A / CDK2 CDK2->S Drives S Phase Entry CDK2->Rb CellCycleArrest Cell Cycle Arrest CDK2->CellCycleArrest CDK1 Cyclin B / CDK1 CDK1->M Drives Mitosis CDK1->CellCycleArrest CDK9 Cyclin T / CDK9 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates Transcription_Inhibition Transcription Inhibition CDK9->Transcription_Inhibition Transcription mRNA Synthesis RNAPII->Transcription AT7519 AT7519 Mesylate AT7519->CDK46 AT7519->CDK2 AT7519->CDK1 AT7519->CDK9 Apoptosis Apoptosis Rb->Apoptosis

Caption: AT7519 inhibits multiple CDKs, leading to cell cycle arrest and apoptosis.

InVivo_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_analysis Endpoint Analysis A Tumor Cell Implantation (Subcutaneous) B Tumor Growth to Palpable Size A->B C Randomization into Control & Treatment Groups B->C D AT7519 Formulation (e.g., in 0.9% Saline) C->D E Daily IP Injection (e.g., 5 days on, 2 off) D->E F Vehicle Injection (Control Group) D->F G Measure Tumor Volume (Every 2-3 days) E->G H Monitor Body Weight & Clinical Signs (Daily) E->H F->G F->H I Euthanasia at Predefined Endpoint G->I H->I J Tumor Excision for Pharmacodynamic Analysis I->J K Data Analysis (Tumor Growth Inhibition) J->K

Caption: Workflow for assessing AT7519 efficacy and toxicity in a xenograft model.

References

Interpreting unexpected results with AT7519 mesylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using AT7519 mesylate.

Troubleshooting Guide: Interpreting Unexpected Results

Experiments with AT7519 mesylate, a potent cyclin-dependent kinase (CDK) inhibitor, can sometimes yield unexpected results. This guide provides insights into potential causes and solutions for common issues.

Summary of Expected Outcomes with AT7519 Mesylate

ParameterExpected OutcomeKey Downstream Markers
Cell Viability Dose-dependent decrease in viability-
Cell Cycle Arrest in G0/G1 and/or G2/M phaseDecreased pRb (T821), Decreased pNPM (T199), Decreased pCDK1 (T161), Decreased pCDK2
Apoptosis Induction of apoptosisIncreased Cleaved PARP, Increased Cleaved Caspase-3, Increased Cleaved Caspase-9, Decreased Mcl-1, Decreased BCL-2
Transcription Inhibition of transcriptionDecreased pRNA Polymerase II (Ser2/5)

Troubleshooting Common Unexpected Results

Unexpected ResultPotential CauseSuggested Solution
No significant decrease in cell viability Cell line resistance: Some cell lines, like the MM.1R multiple myeloma line, are known to be resistant to AT7519[1].- Test a range of concentrations (e.g., 0.1 to 10 µM) to determine the IC50 for your specific cell line.- Consider the genetic background of your cells. For example, MYCN-amplified neuroblastoma cell lines are more sensitive to AT7519[2][3].- If resistance is suspected, consider combination therapies. AT7519 has been shown to enhance the efficacy of cisplatin in ovarian cancer[4].
Suboptimal drug concentration or incubation time: The effective concentration and time can vary significantly between cell lines.- Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. IC50 values can range from 40 nM to over 2 µM[1][5].
Drug instability: Improper storage or handling can lead to degradation of the compound.- Prepare fresh stock solutions in DMSO and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
No observable cell cycle arrest Insufficient drug exposure: The concentration or duration of treatment may not be sufficient to induce a detectable cell cycle block.- Increase the concentration of AT7519 and/or the incubation time. Cell cycle arrest can be observed as early as 6 hours[6].- Ensure that the cells are actively proliferating at the time of treatment.
Cell line-specific effects: The primary effect in some cell lines might be apoptosis rather than a clear cell cycle arrest at certain concentrations.- Analyze for markers of apoptosis (e.g., cleaved PARP, Annexin V staining) in parallel with cell cycle analysis.
Lack of apoptosis induction Downstream signaling pathway alterations: Defects in the apoptotic machinery of the cell line can prevent cell death.- Verify the expression and function of key apoptotic proteins (e.g., caspases, Bcl-2 family members).- AT7519 can also induce pyroptosis in some cell lines, such as glioblastoma, through caspase-3-mediated cleavage of GSDME. Consider investigating markers of pyroptosis.
Off-target effects not being triggered: In some contexts, the pro-apoptotic effects of AT7519 are partially mediated by the activation of GSK-3β[1][6].- Investigate the phosphorylation status of GSK-3β (Ser9). A decrease in phosphorylation indicates activation.
High background in Western Blot for phospho-proteins Suboptimal antibody concentrations or blocking conditions. - Optimize primary and secondary antibody dilutions.- Use a blocking buffer appropriate for phospho-protein detection (e.g., BSA instead of milk, as casein is a phosphoprotein).
Lysate preparation issues: Contamination with phosphatases can lead to dephosphorylation of target proteins.- Include phosphatase inhibitors in your lysis buffer and keep samples on ice or at 4°C throughout the preparation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AT7519 mesylate?

A1: AT7519 is a potent, ATP-competitive inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9[1][2][3]. By inhibiting these CDKs, AT7519 disrupts the cell cycle, leading to arrest at the G0/G1 and G2/M phases[5][6]. Additionally, it inhibits transcription by preventing the phosphorylation of RNA Polymerase II[1][6]. AT7519 also induces apoptosis through both CDK-dependent and independent mechanisms, the latter involving the activation of GSK-3β[1][6].

Q2: What are the typical concentrations of AT7519 to use in cell culture?

A2: The effective concentration of AT7519 is highly cell-line dependent. IC50 values for antiproliferative activity have been reported to range from 40 nM in MCF-7 cells to over 2 µM in resistant multiple myeloma cell lines[1][5]. It is recommended to perform a dose-response curve for your specific cell line to determine the optimal concentration for your experiments.

Q3: How should I prepare and store AT7519 mesylate?

A3: AT7519 mesylate is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution[1]. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium.

Q4: I am not seeing the expected decrease in phosphorylated Retinoblastoma (pRb). What could be the reason?

A4: A lack of decrease in pRb (a downstream target of CDK2, CDK4, and CDK6) could be due to several factors:

  • Insufficient drug concentration or incubation time: Ensure you are using an appropriate concentration and have treated the cells for a sufficient duration.

  • Cell line resistance: The cell line may have alterations in the Rb pathway that make it resistant to the effects of CDK inhibition.

  • Technical issues with Western blotting: Ensure your protein extraction and Western blotting protocols are optimized for the detection of phosphorylated proteins.

Q5: Can AT7519 be used in combination with other drugs?

A5: Yes, studies have shown that AT7519 can act synergistically with other chemotherapeutic agents. For instance, it has been shown to enhance the efficacy of cisplatin in ovarian cancer cells[4]. Combination therapies can be a strategy to overcome resistance and enhance anti-cancer effects.

Experimental Protocols

Cell Viability Assay (MTT-based)

This protocol is adapted from a general procedure for assessing cell viability after treatment with AT7519[1].

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of AT7519 in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol provides a method for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

  • Cell Treatment: Seed cells in 6-well plates and treat with AT7519 at the desired concentrations for the appropriate duration.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them in a centrifuge tube. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Key Pathway Markers

This protocol outlines the steps for detecting changes in protein expression and phosphorylation following AT7519 treatment.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. For phospho-antibodies, 5% BSA is recommended.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pRb, anti-cleaved PARP, anti-p-RNA Pol II) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Caption: AT7519 Mesylate Signaling Pathway.

Experimental_Workflow cluster_assays Assays start Start: Hypothesis Formulation cell_culture 1. Cell Culture (Select appropriate cell line) start->cell_culture treatment 2. AT7519 Treatment (Dose-response & time-course) cell_culture->treatment data_collection 3. Data Collection treatment->data_collection viability Cell Viability (MTT, etc.) data_collection->viability cell_cycle Cell Cycle (PI Staining) data_collection->cell_cycle western_blot Western Blot (pRb, c-PARP, etc.) data_collection->western_blot analysis 4. Data Analysis interpretation 5. Interpretation of Results analysis->interpretation end End: Conclusion interpretation->end viability->analysis cell_cycle->analysis western_blot->analysis

Caption: General Experimental Workflow.

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Enhancing the Efficacy of AT7519 Mesylate in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of AT7519 mesylate in solid tumor research.

Frequently Asked Questions (FAQs)

Q1: What is AT7519 mesylate and what is its primary mechanism of action?

AT7519 is a small molecule inhibitor of multiple cyclin-dependent kinases (CDKs).[1] It exerts its anti-cancer effects by targeting several key players in cell cycle regulation and transcription. By inhibiting CDKs, AT7519 can lead to cell cycle arrest, induce apoptosis (programmed cell death), and inhibit tumor cell proliferation.[2]

Q2: Which specific CDKs are targeted by AT7519?

AT7519 is a multi-targeted CDK inhibitor, showing potent activity against CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1] The inhibition of these various CDKs contributes to its broad anti-proliferative effects across different cancer types.

Q3: How does AT7519 induce cell death?

AT7519 induces apoptosis in cancer cells through multiple mechanisms. A key action is the inhibition of RNA polymerase II phosphorylation, which is crucial for the transcription of anti-apoptotic proteins like Mcl-1.[1] By reducing the levels of these survival proteins, AT7519 shifts the balance towards apoptosis.

Q4: In which phases of the cell cycle does AT7519 cause arrest?

AT7519 has been shown to cause cell cycle arrest at the G2/M phase.[3] This is consistent with its inhibitory action on CDKs that are critical for cell cycle progression.

Q5: What are the known dose-limiting toxicities of AT7519 in clinical settings?

In Phase I clinical trials involving patients with advanced solid tumors, dose-limiting toxicities of AT7519 have included mucositis, febrile neutropenia, rash, fatigue, and hypokalemia.[1] One study also reported QTc prolongation as a significant dose-limiting toxicity.[4]

Q6: Can AT7519 be effective in chemoresistant cancers?

Preclinical evidence suggests that AT7519 can be effective in overcoming chemoresistance. For instance, in paclitaxel-resistant cervical cancer cells and 5-FU-resistant colon cancer cells, AT7519 has been shown to inhibit growth and induce apoptosis.[5]

Troubleshooting Guides

Problem 1: Sub-optimal or no significant decrease in cell viability observed after AT7519 treatment.

Possible Cause 1: Inappropriate AT7519 concentration.

  • Solution: Perform a dose-response experiment to determine the optimal IC50 (half-maximal inhibitory concentration) for your specific cell line. IC50 values for AT7519 in various cancer cell lines have been reported to range from 0.1 to 1 µM.[5] Start with a broad range of concentrations (e.g., 0.01 µM to 10 µM) and narrow down to a more specific range based on the initial results.

Possible Cause 2: Insufficient treatment duration.

  • Solution: Increase the incubation time with AT7519. Cell cycle arrest and apoptosis are time-dependent processes. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal treatment duration for observing a significant effect.

Possible Cause 3: Cell line is inherently resistant to AT7519.

  • Solution: Investigate potential resistance mechanisms. This could involve assessing the expression levels of CDK proteins or downstream signaling molecules. Consider exploring combination therapies to overcome resistance.

Problem 2: Inconsistent or unexpected results in Western blot analysis for downstream targets.

Possible Cause 1: Incorrect antibody selection or concentration.

  • Solution: Ensure that the primary antibodies used for detecting phosphorylated proteins (e.g., p-Rb) and total proteins are validated for Western blotting and used at the manufacturer's recommended dilution. Run appropriate controls, including positive and negative cell lysates.

Possible Cause 2: Sub-optimal protein extraction or sample handling.

  • Solution: Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. Ensure consistent protein loading across all wells of the gel.

Possible Cause 3: Timing of sample collection is not optimal to observe changes.

  • Solution: The phosphorylation status of proteins can change rapidly. Perform a time-course experiment (e.g., 0, 2, 6, 12, 24 hours) after AT7519 treatment to identify the optimal time point for observing the desired changes in protein expression or phosphorylation.

Problem 3: Difficulty in detecting apoptosis after AT7519 treatment.

Possible Cause 1: Apoptosis assay is not sensitive enough or performed at the wrong time point.

  • Solution: Use a sensitive and quantitative method for apoptosis detection, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. As with other assays, a time-course experiment is crucial to capture the peak of apoptotic events.

Possible Cause 2: Cell death is occurring through a different mechanism.

  • Solution: While AT7519 is known to induce apoptosis, it's possible that in your specific cell line, other forms of cell death, such as necrosis or autophagy, are also involved. Consider using assays that can distinguish between different cell death modalities.

Quantitative Data Summary

Parameter Cell Line/Tumor Type Value Reference
IC50 Range Colon and Cervical Cancer Cell Lines0.1 - 1 µM[5]
Recommended Phase II Dose (RP2D) Advanced Solid Tumors/Non-Hodgkin's Lymphoma27.0 mg/m² (IV infusion on days 1, 4, 8, 11 every 3 weeks)[1]

Signaling Pathway and Experimental Workflow Diagrams

AT7519_Mechanism_of_Action cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription cluster_cdks Cyclin-Dependent Kinases G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 RNAPII RNA Polymerase II mRNA mRNA Synthesis RNAPII->mRNA AntiApoptotic Anti-apoptotic Proteins (e.g., Mcl-1) mRNA->AntiApoptotic Apoptosis Apoptosis AntiApoptotic->Apoptosis CDK1 CDK1 CDK1->M CellCycleArrest Cell Cycle Arrest (G2/M) CDK1->CellCycleArrest CDK2 CDK2 CDK2->S CDK2->CellCycleArrest CDK4_6 CDK4/6 CDK4_6->S CDK9 CDK9 CDK9->RNAPII TranscriptionInhibition Transcription Inhibition CDK9->TranscriptionInhibition AT7519 AT7519 Mesylate AT7519->CDK1 AT7519->CDK2 AT7519->CDK4_6 AT7519->CDK9 TranscriptionInhibition->Apoptosis

Caption: Mechanism of action of AT7519 mesylate.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with AT7519 (Dose-response & Time-course) start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability cell_cycle Cell Cycle Analysis (PI Staining & Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis western_blot Western Blot Analysis (p-Rb, Mcl-1, etc.) treatment->western_blot end Data Analysis & Interpretation viability->end cell_cycle->end apoptosis->end western_blot->end

Caption: General experimental workflow for evaluating AT7519 efficacy.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of AT7519 on adherent solid tumor cell lines.

Materials:

  • Solid tumor cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • AT7519 mesylate stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • AT7519 Treatment:

    • Prepare serial dilutions of AT7519 in complete medium from the stock solution. A typical concentration range to test is 0.01, 0.1, 1, 5, and 10 µM.

    • Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of AT7519 or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis for p-Rb and Mcl-1

This protocol outlines the detection of phosphorylated Retinoblastoma protein (p-Rb) and Mcl-1 levels in cells treated with AT7519.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-Rb, anti-Rb, anti-Mcl-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Wash cell pellets with ice-cold PBS and lyse in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and add Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Rb or anti-Mcl-1) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total Rb and β-actin as loading controls.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells (including floating cells in the medium) after AT7519 treatment.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

    • Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution by staining DNA with Propidium Iodide (PI).

Materials:

  • Treated and untreated cells

  • PBS

  • 70% ethanol (ice-cold)

  • PI staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest cells and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Use a linear scale for the PI signal (FL2 or FL3).

    • Gate on single cells to exclude doublets and aggregates.

    • Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

References

Technical Support Center: Overcoming Poor Bioavailability of AT7519 Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor oral bioavailability of AT7519 mesylate.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor oral bioavailability of AT7519 mesylate?

Based on available data, the poor oral bioavailability of AT7519 is likely attributed to a combination of factors:

  • Low Aqueous Solubility: The free base of AT7519 is insoluble in water. While salt forms like the mesylate are designed to improve solubility, the conversion back to the less soluble free base in the gastrointestinal (GI) tract can limit absorption.

  • P-glycoprotein (P-gp) Efflux: AT7519 has been identified as a substrate for the P-gp efflux transporter.[1] P-gp is present in the intestinal epithelium and actively pumps drugs back into the gut lumen, thereby reducing their net absorption into the bloodstream.

  • Metabolism by Cytochrome P450 3A4 (CYP3A4): AT7519 is a substrate for CYP3A4, an enzyme highly expressed in the liver and small intestine.[1] This can lead to significant first-pass metabolism, where the drug is metabolized before it reaches systemic circulation, thus lowering its bioavailability.

Q2: My in vivo experiments with oral administration of AT7519 mesylate are showing low and variable exposure. What can I do?

Low and variable exposure following oral dosing is a common issue for compounds with poor bioavailability. Here are some troubleshooting steps:

  • Confirm Drug Substance Properties:

    • Verify the identity and purity of your AT7519 mesylate lot.

    • Assess the solid-state properties (e.g., crystallinity, particle size) as these can influence dissolution rate.

  • Optimize the Formulation:

    • Simple aqueous suspensions are often inadequate for poorly soluble compounds. Consider the formulation strategies outlined in the Troubleshooting Guide below.

  • Investigate the Role of Efflux and Metabolism:

    • Co-administer AT7519 mesylate with a P-gp inhibitor (e.g., verapamil, cyclosporine A) in your animal model to assess the impact of efflux.

    • Co-administer with a CYP3A4 inhibitor (e.g., ketoconazole, ritonavir) to determine the extent of first-pass metabolism.

  • Consider an Alternative Route of Administration:

    • For initial efficacy and proof-of-concept studies, intraperitoneal (i.p.) or intravenous (i.v.) administration can be used to bypass the complexities of oral absorption. Preclinical studies have shown that the bioavailability of AT7519 following i.p. administration in mice was "essentially complete".

Troubleshooting Guide

Issue: Poor Dissolution of AT7519 Mesylate in Aqueous Buffers

Possible Cause: Low intrinsic solubility of the free base and potential for the mesylate salt to convert to the free base at physiological pH.

Solutions:

  • Formulation with Solubilizing Excipients:

    • Co-solvents: Prepare a solution of AT7519 mesylate in a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol, polyethylene glycol) and water. Ensure the final concentration of the organic solvent is well-tolerated in your experimental system.

    • Surfactants: Formulations containing surfactants such as Tween® 80 or Cremophor® EL can form micelles that encapsulate the drug and enhance its solubility.

    • Cyclodextrins: Encapsulation of AT7519 in cyclodextrin complexes can significantly improve its aqueous solubility.

  • pH Adjustment:

    • Maintain a lower pH in the formulation to keep the molecule in its more soluble, protonated state. However, consider the buffering capacity of the GI tract in vivo.

  • Amorphous Solid Dispersions:

    • For more advanced formulation development, creating an amorphous solid dispersion of AT7519 with a hydrophilic polymer (e.g., PVP, HPMC) can improve its dissolution rate and extent.

Issue: Suspected P-gp Mediated Efflux Limiting Absorption

Possible Cause: AT7519 is a substrate of the P-gp efflux transporter.[1]

Solutions:

  • In Vitro Assessment using Caco-2 Permeability Assay:

    • Conduct a bidirectional Caco-2 permeability assay to determine the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER greater than 2 is indicative of active efflux.

    • Perform the assay in the presence and absence of a known P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement. A significant reduction in the ER in the presence of the inhibitor confirms that AT7519 is a P-gp substrate.

  • In Vivo Co-administration Studies:

    • In your animal model, co-administer AT7519 mesylate with a P-gp inhibitor. A significant increase in the plasma exposure (AUC) of AT7519 in the presence of the inhibitor would confirm that P-gp efflux is a limiting factor for its oral bioavailability.

Issue: Rapid Metabolism Suspected to Reduce Bioavailability

Possible Cause: AT7519 is a substrate of CYP3A4.[1]

Solutions:

  • In Vitro Metabolism Studies:

    • Incubate AT7519 with human or animal liver microsomes in the presence of NADPH. Monitor the disappearance of the parent compound over time to determine its metabolic stability.

    • Use specific CYP inhibitors to identify the major metabolizing enzymes. A significant decrease in metabolism in the presence of a CYP3A4 inhibitor (e.g., ketoconazole) would confirm its role.

  • In Vivo Co-administration Studies:

    • Co-administer AT7519 mesylate with a potent CYP3A4 inhibitor in your animal model. A substantial increase in the oral bioavailability of AT7519 would indicate that first-pass metabolism by CYP3A4 is a major contributor to its poor bioavailability.

Data Summary

Table 1: Solubility of AT7519 and its Hydrochloride Salt

CompoundSolventSolubilityReference
AT7519 (Free Base)DMSO10 mg/mL[2]
WaterInsoluble[2]
EthanolInsoluble[2]
AT7519 HydrochlorideDMSO25 mg/mL[3]
Ethanol5 mg/mL[3]
PBS (pH 7.2)0.5 mg/mL[3]
Physiological Saline30 mg/mL[4]

Table 2: In Vitro Transporter and Metabolism Profile of AT7519

ParameterResultImplication for Oral BioavailabilityReference
P-glycoprotein (P-gp) SubstrateYesReduced absorption due to efflux
CYP3A4 SubstrateYesReduced bioavailability due to first-pass metabolism
CYP2C9 InhibitorYesPotential for drug-drug interactions

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To determine if AT7519 is a substrate for efflux transporters like P-gp.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports (e.g., Transwell® plates) and cultured for 21-23 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Transport Experiment:

    • The experiment is performed in two directions: apical (A) to basolateral (B) and basolateral (B) to apical (A).

    • A solution of AT7519 is added to the donor chamber (either apical or basolateral).

    • Samples are taken from the receiver chamber at various time points.

    • The concentration of AT7519 in the samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is then determined as the ratio of Papp(B-A) to Papp(A-B).

  • Inhibitor Co-incubation: To confirm the involvement of a specific transporter, the experiment is repeated in the presence of a known inhibitor (e.g., verapamil for P-gp).

Protocol 2: Liver Microsomal Stability Assay

Objective: To assess the metabolic stability of AT7519.

Methodology:

  • Incubation: AT7519 is incubated with liver microsomes (from the species of interest) and a NADPH-regenerating system in a phosphate buffer at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of AT7519.

  • Data Analysis: The percentage of AT7519 remaining at each time point is plotted against time. From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

  • Reaction Phenotyping (Optional): To identify the specific CYP enzymes involved, the assay can be repeated in the presence of selective CYP inhibitors.

Visualizations

G Figure 1: Overcoming Poor Oral Bioavailability of AT7519 cluster_0 Challenges cluster_1 Troubleshooting Strategies Low Solubility Low Solubility Poor Bioavailability Poor Bioavailability Low Solubility->Poor Bioavailability P-gp Efflux P-gp Efflux P-gp Efflux->Poor Bioavailability CYP3A4 Metabolism CYP3A4 Metabolism CYP3A4 Metabolism->Poor Bioavailability Formulation Optimization Formulation Optimization Improved Bioavailability Improved Bioavailability Formulation Optimization->Improved Bioavailability improves solubility P-gp Inhibition P-gp Inhibition P-gp Inhibition->Improved Bioavailability reduces efflux CYP3A4 Inhibition CYP3A4 Inhibition CYP3A4 Inhibition->Improved Bioavailability reduces metabolism AT7519 Mesylate (Oral) AT7519 Mesylate (Oral) AT7519 Mesylate (Oral)->Low Solubility leads to AT7519 Mesylate (Oral)->P-gp Efflux is a substrate for AT7519 Mesylate (Oral)->CYP3A4 Metabolism is a substrate for

Caption: Strategies to address the challenges of AT7519's poor oral bioavailability.

G Figure 2: Experimental Workflow for Investigating Poor Bioavailability Start Start In Vivo PK Study (Oral) In Vivo PK Study (Oral) Start->In Vivo PK Study (Oral) Low Exposure? Low Exposure? In Vivo PK Study (Oral)->Low Exposure? In Vitro Solubility In Vitro Solubility Low Exposure?->In Vitro Solubility Yes Caco-2 Permeability Caco-2 Permeability Low Exposure?->Caco-2 Permeability Yes Microsomal Stability Microsomal Stability Low Exposure?->Microsomal Stability Yes End End Low Exposure?->End No Formulation Development Formulation Development In Vitro Solubility->Formulation Development Co-administration Study (P-gp Inhibitor) Co-administration Study (P-gp Inhibitor) Caco-2 Permeability->Co-administration Study (P-gp Inhibitor) Co-administration Study (CYP3A4 Inhibitor) Co-administration Study (CYP3A4 Inhibitor) Microsomal Stability->Co-administration Study (CYP3A4 Inhibitor) Optimized In Vivo Study Optimized In Vivo Study Formulation Development->Optimized In Vivo Study Co-administration Study (P-gp Inhibitor)->Optimized In Vivo Study Co-administration Study (CYP3A4 Inhibitor)->Optimized In Vivo Study Optimized In Vivo Study->End

Caption: A logical workflow to troubleshoot the poor bioavailability of AT7519.

G Figure 3: P-gp Efflux and CYP3A4 Metabolism of AT7519 cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Bloodstream AT7519_Lumen AT7519 AT7519_Cell AT7519 AT7519_Lumen->AT7519_Cell Absorption AT7519_Cell->AT7519_Lumen Efflux Metabolite Metabolite AT7519_Cell->Metabolite Metabolism AT7519_Blood AT7519 AT7519_Cell->AT7519_Blood To Systemic Circulation Pgp P-gp Pgp->AT7519_Cell CYP3A4 CYP3A4 CYP3A4->AT7519_Cell

Caption: The roles of P-gp efflux and CYP3A4 metabolism in limiting AT7519 absorption.

References

AT7519 mesylate degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage, handling, and potential degradation of AT7519 mesylate. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for AT7519 mesylate?

A: Proper storage is crucial to maintain the integrity of AT7519 mesylate. For solid material, long-term storage at -20°C for up to 2 years is recommended. For stock solutions, storage at -80°C is preferable for up to six months, while storage at -20°C is suitable for up to one month. It is important to store solutions in sealed containers to prevent moisture absorption.

Q2: How should I prepare stock solutions of AT7519 mesylate?

A: AT7519 mesylate has varying solubility in different solvents. For in vitro experiments, dimethyl sulfoxide (DMSO) is a common solvent. To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO. For in vivo studies, formulations in saline have been used. When preparing aqueous solutions, it's important to note that the solubility in buffers like PBS is limited, and these solutions are not recommended for storage for more than one day.

Q3: Is AT7519 mesylate sensitive to light?

A: While specific photostability studies for AT7519 mesylate are not widely published, it is a general best practice for pyrazole-containing compounds to be protected from light to minimize the risk of photodegradation. Therefore, it is advisable to store solutions in amber vials or wrap containers in foil and to minimize exposure to light during experimental procedures.

Q4: What is the stability of AT7519 mesylate in aqueous solutions?

A: Aqueous solutions of AT7519 hydrochloride are not recommended for storage for more than one day[1]. This suggests that the compound may be susceptible to hydrolysis or other forms of degradation in aqueous media over time. For cell culture experiments, it is best to dilute the DMSO stock solution into the aqueous culture medium immediately before use.

Troubleshooting Guide

Q1: I am observing inconsistent or lower-than-expected activity of AT7519 in my cell-based assays. What could be the cause?

A: Inconsistent results can arise from several factors, with compound stability being a key concern.

  • Improper Storage: Verify that your stock solutions have been stored according to the recommendations (see FAQs). Repeated freeze-thaw cycles of stock solutions should be avoided by aliquoting the stock upon initial preparation.

  • Degradation in Assay Media: AT7519 may not be stable in aqueous culture media for extended periods. Prepare fresh dilutions from your stock for each experiment and minimize the time the compound is in the media before and during the assay.

  • Cell Line Variability: Different cell lines can exhibit varying sensitivity to AT7519. Ensure consistency in cell passage number and health.

Q2: My experimental results with AT7519 are not reproducible. How can I troubleshoot this?

A: Lack of reproducibility can be frustrating. Consider the following to improve the consistency of your results:

  • Standardize Compound Handling: Implement a strict protocol for the preparation and use of AT7519 solutions. This includes using fresh, high-quality solvents and consistently aliquoting and storing stock solutions.

  • Perform a Dose-Response Curve: Regularly performing a full dose-response curve can help identify shifts in potency that may be related to compound degradation.

  • Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in your assay is consistent across all conditions and is at a level that does not affect cell viability or the experimental outcome.

Data Presentation

Table 1: Recommended Storage Conditions for AT7519 Mesylate

FormStorage TemperatureDurationNotes
Solid (Powder)-20°C≥ 2 years[2]Keep in a tightly sealed container, protected from light and moisture.
Stock Solution (in DMSO)-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 month
Aqueous Solution (e.g., in PBS)4°C≤ 1 day[1]Not recommended for long-term storage. Prepare fresh before use.

Table 2: Solubility of AT7519

SolventSolubilityReference
DMSO~25 mg/mL[1]
Ethanol~5 mg/mL[1]
Dimethyl Formamide (DMF)~20 mg/mL[1]
PBS (pH 7.2)~0.5 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of AT7519 Mesylate Stock Solution

  • Materials: AT7519 mesylate powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Allow the vial of AT7519 mesylate powder to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of powder in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the powder is completely dissolved.

    • Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: General Handling for In Vitro Assays

  • Thawing: Thaw a single-use aliquot of the AT7519 mesylate stock solution at room temperature.

  • Dilution: Immediately before use, dilute the stock solution to the desired working concentration in the appropriate cell culture medium. Ensure thorough mixing.

  • Application: Add the diluted compound to the cells.

  • Incubation: Proceed with the experimental incubation time. For longer incubations, consider the potential for degradation in the aqueous environment.

Visualizations

Signaling Pathway of AT7519

AT7519 is a potent inhibitor of multiple cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and transcription. By inhibiting CDKs, AT7519 leads to cell cycle arrest and apoptosis.

AT7519_Pathway AT7519 AT7519 CDK1 CDK1/Cyclin B AT7519->CDK1 inhibits CDK2 CDK2/Cyclin E/A AT7519->CDK2 inhibits CDK9 CDK9/Cyclin T AT7519->CDK9 inhibits G2M_Transition G2/M Transition CDK1->G2M_Transition promotes G1S_Transition G1/S Transition CDK2->G1S_Transition promotes Transcription Transcription CDK9->Transcription promotes Cell_Cycle_Arrest Cell_Cycle_Arrest G2M_Transition->Cell_Cycle_Arrest G1S_Transition->Cell_Cycle_Arrest Apoptosis Apoptosis Transcription->Apoptosis

Caption: Mechanism of action of AT7519 as a multi-CDK inhibitor.

Experimental Workflow for Assessing AT7519 Stability

A generalized workflow for assessing the stability of a compound like AT7519 mesylate would involve forced degradation studies followed by analysis.

Stability_Workflow cluster_stress Forced Degradation cluster_analysis Analysis AT7519_Sample AT7519 Mesylate Solution Acid Acidic (e.g., HCl) AT7519_Sample->Acid Base Basic (e.g., NaOH) AT7519_Sample->Base Oxidation Oxidative (e.g., H2O2) AT7519_Sample->Oxidation Light Photolytic (UV/Vis Light) AT7519_Sample->Light HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Light->HPLC LCMS LC-MS for Degradant ID HPLC->LCMS

Caption: Generalized workflow for forced degradation studies.

References

Addressing variability in AT7519 mesylate experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AT7519 mesylate. This resource is designed to assist researchers, scientists, and drug development professionals in addressing experimental variability and troubleshooting common issues encountered when working with this multi-cyclin-dependent kinase (CDK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is AT7519 mesylate and what is its primary mechanism of action?

A1: AT7519 is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs).[1][2] It primarily targets CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9, which are key regulators of the cell cycle.[3] By inhibiting these kinases, AT7519 can induce cell cycle arrest, apoptosis (programmed cell death), and inhibit tumor cell proliferation.[1][2] It has been shown to be effective in various cancer cell lines, including multiple myeloma, neuroblastoma, and glioblastoma.[4][5][6]

Q2: I am seeing a lot of variability in the IC50 values in my experiments. What could be the cause?

A2: Variability in IC50 values for AT7519 can arise from several factors:

  • Cell Line Specificity: Different cell lines exhibit varying sensitivity to AT7519. For example, MYCN-amplified neuroblastoma cell lines are significantly more sensitive to AT7519 than non-MYCN-amplified lines.[5]

  • Experimental Conditions: Factors such as cell density, passage number, and growth media composition can influence the drug's efficacy.

  • Assay Type and Duration: The length of exposure to the drug and the type of viability assay used (e.g., MTT, CCK-8) can yield different IC50 values. For instance, maximal effect in multiple myeloma cells was observed at 48 hours, with no significant additional cytotoxicity at 72 hours.[4]

  • Compound Stability and Solubility: Improper handling of AT7519, such as repeated freeze-thaw cycles of stock solutions or precipitation in media, can lead to inconsistent effective concentrations.

Q3: My AT7519 mesylate solution appears to have precipitated. How can I avoid this?

A3: AT7519 mesylate has limited solubility in aqueous solutions. To avoid precipitation:

  • Proper Stock Solution Preparation: Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO.[7]

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Working Dilutions: When preparing working dilutions, add the stock solution to your aqueous-based media dropwise while vortexing to ensure proper mixing and prevent immediate precipitation. It is also recommended to use pre-warmed media.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture media is low (typically <0.5%) to avoid solvent-induced cytotoxicity and solubility issues.

Q4: I am observing unexpected effects that don't seem to be related to cell cycle arrest. What could be the reason?

A4: While AT7519 is a multi-CDK inhibitor, it also has known off-target effects. The most well-documented is the inhibition of Glycogen Synthase Kinase 3 beta (GSK-3β).[4][8] This inhibition can lead to the modulation of signaling pathways independent of the cell cycle, which may contribute to the compound's overall activity, including the induction of apoptosis.[4] When analyzing your results, it is important to consider these potential off-target effects.

Data Presentation

Table 1: Inhibitory Activity of AT7519 against Various Kinases
Target KinaseIC50 (nM)
CDK1210
CDK247
CDK4100
CDK513
CDK6170
CDK9<10
GSK-3β89

Source:[3]

Table 2: Proliferative IC50 Values of AT7519 in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Exposure Time (h)
MM.1SMultiple Myeloma0.548
U266Multiple Myeloma0.548
MM.1RMultiple Myeloma>248
MCF-7Breast Cancer0.04Not Specified
SW620Colon Cancer0.94Not Specified
HCT116Colon Cancer0.08272
A2780Ovarian Cancer0.3572
U251Glioblastoma0.24648
U87MGGlioblastoma0.221848

Source:[1][4][6]

Experimental Protocols

Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density determined to ensure logarithmic growth during the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of AT7519 mesylate in DMSO (e.g., 10 mM). Create a series of dilutions in culture media to achieve the desired final concentrations.

  • Cell Treatment: Remove the old media from the 96-well plate and add the media containing the various concentrations of AT7519. Include a vehicle control (media with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for Phospho-Rb (Retinoblastoma Protein)
  • Cell Treatment and Lysis: Treat cells with AT7519 at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by size using electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., p-Rb Ser807/811) overnight at 4°C with gentle agitation. Also, probe a separate membrane or strip and re-probe the same membrane for total Rb and a loading control (e.g., GAPDH or β-actin).

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Rb compared to total Rb and the loading control.

Visualizations

Signaling Pathway of AT7519

Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_drug Prepare AT7519 serial dilutions seed_cells->prepare_drug treat_cells Treat cells with AT7519 prepare_drug->treat_cells incubate Incubate for 48h treat_cells->incubate add_reagent Add viability reagent (e.g., MTT) incubate->add_reagent read_plate Read absorbance add_reagent->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end Troubleshooting_Guide start Inconsistent/Unexpected Results check_solubility Is the compound fully dissolved? start->check_solubility prepare_fresh Prepare fresh stock and working solutions check_solubility->prepare_fresh No check_cell_health Are the cells healthy and in logarithmic growth? check_solubility->check_cell_health Yes prepare_fresh->check_cell_health passage_cells Use cells with low passage number. Check for contamination. check_cell_health->passage_cells No verify_concentration Have you confirmed the concentration of your stock solution? check_cell_health->verify_concentration Yes passage_cells->verify_concentration spectro Use spectrophotometry if possible. verify_concentration->spectro No consider_off_target Could off-target effects be at play? verify_concentration->consider_off_target Yes spectro->consider_off_target gsk3b Investigate GSK-3β pathway. consider_off_target->gsk3b Yes end Consult further literature or technical support consider_off_target->end No gsk3b->end

References

Validation & Comparative

A Comparative Guide to AT7519 Mesylate and Other Pan-CDK Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pan-CDK inhibitor AT7519 mesylate against other notable alternatives such as Flavopiridol, Roscovitine, and Dinaciclib. The following sections detail their target specificity, preclinical efficacy, and the experimental protocols used to generate this data.

Introduction to Pan-CDK Inhibitors

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1][2] Pan-CDK inhibitors are small molecules that target multiple CDKs, aiming to induce cell cycle arrest and apoptosis in cancer cells.[1][2] This guide focuses on AT7519 mesylate and compares its performance with other well-characterized pan-CDK inhibitors.

AT7519 Mesylate: A Potent Multi-Targeted CDK Inhibitor

AT7519 mesylate is a potent small molecule inhibitor of multiple CDKs.[3] It has demonstrated anti-proliferative activity in a wide range of human cancer cell lines, including both solid tumors and hematological malignancies.[3] Preclinical studies have shown that AT7519 induces apoptosis and inhibits tumor growth in xenograft models. Its mechanism of action involves the inhibition of several key CDKs, leading to cell cycle arrest and the suppression of transcription through the inhibition of RNA polymerase II phosphorylation.[3]

Comparative Analysis of Pan-CDK Inhibitors

The efficacy of pan-CDK inhibitors is largely determined by their specific CDK inhibition profile and potency. The following tables summarize the available quantitative data for AT7519 mesylate, Flavopiridol, Roscovitine, and Dinaciclib.

In Vitro Kinase Inhibitory Activity (IC50, nM)
CDK TargetAT7519 MesylateFlavopiridolRoscovitineDinaciclib
CDK1 210306503
CDK2 471707001
CDK4 100100>100,0001-5
CDK5 13-1601
CDK6 17060>100,0001-5
CDK9 <1010-4

Data compiled from multiple sources. Experimental conditions may vary.

Anti-proliferative Activity in Cancer Cell Lines (IC50)
Cell LineAT7519 Mesylate (nM)Flavopiridol (nM)Dinaciclib (nM)
MCF-7 (Breast) 40--
HT29 (Colon) 940--
HCT116 (Colon) -13-
A2780 (Ovarian) -154
PC3 (Prostate) -10-
Mia PaCa-2 (Pancreatic) -36-
MV-4-11 (Leukemia) ---
RPMI-8226 (Multiple Myeloma) 500-2000--

Data compiled from multiple sources. Experimental conditions may vary.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language for Graphviz.

Cell Cycle Regulation by CDKs

Cell_Cycle_Regulation cluster_G1 G1 Phase cluster_S S Phase cluster_G2_M G2/M Phase CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb CyclinD Cyclin D CyclinD->CDK4_6 CDK2_E CDK2 G1_S_Transition G1/S Transition CDK2_E->G1_S_Transition CyclinE Cyclin E CyclinE->CDK2_E CDK2_A CDK2 S_Phase_Progression S Phase Progression CDK2_A->S_Phase_Progression CyclinA_S Cyclin A CyclinA_S->CDK2_A CDK1 CDK1 G2_M_Transition G2/M Transition CDK1->G2_M_Transition CyclinA_M Cyclin A CyclinA_M->CDK1 CyclinB Cyclin B CyclinB->CDK1 E2F E2F Rb->E2F pRb p-Rb pRb->E2F E2F->G1_S_Transition activates

Caption: Simplified signaling pathway of cell cycle regulation by CDKs.

Experimental Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase Buffer - CDK/Cyclin Complex - Substrate (e.g., Histone H1) - ATP (with γ-32P-ATP) - Test Inhibitor (AT7519, etc.) start->prep_reagents reaction_setup Set up Kinase Reaction: - Add buffer, enzyme, substrate, and inhibitor to wells prep_reagents->reaction_setup initiate_reaction Initiate Reaction: - Add ATP solution reaction_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction: - Add stop solution (e.g., EDTA) incubation->stop_reaction transfer Transfer to Filter Membrane stop_reaction->transfer wash Wash to Remove Unincorporated ATP transfer->wash scintillation_counting Measure Radioactivity (Scintillation Counting) wash->scintillation_counting data_analysis Data Analysis: - Calculate % inhibition - Determine IC50 scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Experimental Workflow for MTT Cell Viability Assay

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells cell_adhesion Allow Cells to Adhere (24h) seed_cells->cell_adhesion add_inhibitor Add Serial Dilutions of CDK Inhibitor cell_adhesion->add_inhibitor incubate Incubate for Desired Time (e.g., 48-72h) add_inhibitor->incubate add_mtt Add MTT Reagent to each well incubate->add_mtt incubate_mtt Incubate for 3-4 hours (Formation of Formazan Crystals) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance at ~570nm solubilize->read_absorbance data_analysis Data Analysis: - Calculate % cell viability - Determine IC50 read_absorbance->data_analysis end End data_analysis->end

References

A Comparative Analysis of the Cyclin-Dependent Kinase Inhibitors AT7519 and Flavopiridol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent cyclin-dependent kinase (CDK) inhibitors, AT7519 and flavopiridol. Both compounds have been investigated as potential anti-cancer therapeutics due to their ability to interfere with cell cycle progression and induce apoptosis. This document synthesizes available preclinical and clinical data to offer an objective comparison of their performance, supported by experimental data and methodologies.

Mechanism of Action

Both AT7519 and flavopiridol are potent, ATP-competitive inhibitors of multiple CDKs, which are key regulators of the cell cycle and transcription.[1] However, they exhibit different inhibitory profiles against various CDK isoforms.

AT7519 is a multi-targeted CDK inhibitor that potently inhibits CDK1, CDK2, CDK4, CDK5, and CDK9.[1] Its anti-tumor activity is attributed to the induction of cell cycle arrest and apoptosis.[2] Mechanistic studies have shown that AT7519's effects are mediated through the inhibition of RNA polymerase II phosphorylation, leading to transcriptional inhibition, and through the activation of GSK-3β, which also promotes apoptosis.[3]

Flavopiridol (also known as alvocidib) was the first CDK inhibitor to enter clinical trials.[4] It inhibits CDK1, CDK2, CDK4, CDK6, and CDK7.[4] Its anti-cancer effects are primarily driven by the induction of cell cycle arrest at the G1/S and G2/M phases and the induction of apoptosis.[4] Flavopiridol's mechanism also involves the downregulation of the anti-apoptotic protein Mcl-1 through transcriptional repression.[5]

dot

CDK_Inhibitor_Mechanism cluster_AT7519 AT7519 cluster_Flavopiridol Flavopiridol AT7519 AT7519 CDK1_A CDK1 AT7519->CDK1_A CDK2_A CDK2 AT7519->CDK2_A CDK5_A CDK5 AT7519->CDK5_A CDK9_A CDK9 AT7519->CDK9_A GSK3b GSK-3β AT7519->GSK3b CellCycleArrest_A Cell Cycle Arrest CDK1_A->CellCycleArrest_A CDK2_A->CellCycleArrest_A RNA_Pol_II_A RNA Pol II (pSer2/5) CDK9_A->RNA_Pol_II_A Apoptosis_A Apoptosis GSK3b->Apoptosis_A Mcl1_A Mcl-1 RNA_Pol_II_A->Mcl1_A transcription Mcl1_A->Apoptosis_A Flavopiridol Flavopiridol CDK1_F CDK1 Flavopiridol->CDK1_F CDK2_F CDK2 Flavopiridol->CDK2_F CDK4_F CDK4 Flavopiridol->CDK4_F CDK6_F CDK6 Flavopiridol->CDK6_F CDK7_F CDK7 Flavopiridol->CDK7_F CDK9_F CDK9 Flavopiridol->CDK9_F CellCycleArrest_F Cell Cycle Arrest CDK1_F->CellCycleArrest_F CDK2_F->CellCycleArrest_F CDK4_F->CellCycleArrest_F CDK6_F->CellCycleArrest_F RNA_Pol_II_F RNA Pol II (pCTD) CDK9_F->RNA_Pol_II_F Mcl1_F Mcl-1 RNA_Pol_II_F->Mcl1_F transcription Apoptosis_F Apoptosis Mcl1_F->Apoptosis_F

Caption: Simplified signaling pathways for AT7519 and flavopiridol.

Preclinical Efficacy

In Vitro Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of AT7519 and flavopiridol against a panel of cyclin-dependent kinases.

KinaseAT7519 IC50 (nM)Flavopiridol IC50 (nM)
CDK1210[1]~40[6]
CDK247[1]~40[6]
CDK4100[1]~40[6]
CDK511[7]-
CDK6170[1]~40[6]
CDK7>1000[1]875[8]
CDK9<10[1]~40[6]
GSK3β89[1]280[8]

Note: IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.

In Vitro Anti-proliferative Activity

Both AT7519 and flavopiridol have demonstrated potent anti-proliferative activity across a range of human cancer cell lines.

Cell LineCancer TypeAT7519 IC50 (µM)Flavopiridol IC50 (µM)
U251Glioblastoma0.246 (at 48h)[9]-
U87MGGlioblastoma0.2218 (at 48h)[9]-
MM.1SMultiple Myeloma0.5 (at 48h)[3]-
U266Multiple Myeloma0.5 (at 48h)[3]-
HL60Leukemia--
HCT116Colon Cancer--
KMH2Anaplastic Thyroid Cancer-0.13 (at 48h)
BHT-101Anaplastic Thyroid Cancer-0.12 (at 48h)
CAL62Anaplastic Thyroid Cancer-0.10 (at 48h)

Note: IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

A common method to assess the cytotoxic effects of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

General Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., AT7519 or flavopiridol) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]

dot

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cells in 96-well plate treat Treat with Compound start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance solubilize->read analyze Calculate IC50 read->analyze

Caption: A typical workflow for a cell viability MTT assay.

Apoptosis Assay (Annexin V Staining)

Annexin V staining is a standard flow cytometry-based assay to detect apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V-positive, PI-negative) from late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

General Protocol:

  • Cell Treatment: Treat cells with the desired compound concentrations and include positive and negative controls.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer.

  • Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.[3]

dot

AnnexinV_Assay_Workflow cluster_workflow Annexin V Assay Workflow start Treat Cells harvest Harvest Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V and PI resuspend->stain incubate Incubate (15 min) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: A general workflow for an Annexin V apoptosis assay.

Conclusion

Both AT7519 and flavopiridol are potent CDK inhibitors with demonstrated anti-cancer activity in preclinical models. While both drugs target multiple CDKs, they exhibit distinct inhibitory profiles, which may translate to differences in their efficacy and safety profiles in a clinical setting. The available data suggests that both compounds induce cell cycle arrest and apoptosis in various cancer cell types.

References

AT7519 Mesylate: A Comparative Analysis of its Efficacy in Mcl-1 Downregulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AT7519 mesylate's effectiveness in downregulating the anti-apoptotic protein Mcl-1, a critical target in cancer therapy. AT7519, a multi-cyclin-dependent kinase (CDK) inhibitor, has demonstrated potent anti-cancer activity, largely attributed to its inhibition of CDK9 and the subsequent transcriptional suppression of short-lived proteins like Mcl-1.[1][2] This guide will objectively evaluate AT7519 against other CDK9 inhibitors, presenting supporting experimental data, detailed protocols, and visual representations of the underlying biological processes.

Mechanism of Action: AT7519 and Mcl-1

AT7519 exerts its effect on Mcl-1 levels primarily through the inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb). CDK9 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for transcriptional elongation. By inhibiting CDK9, AT7519 prevents this phosphorylation, leading to a stall in transcription. Consequently, the messenger RNA (mRNA) levels of proteins with high turnover rates, such as Mcl-1, are rapidly depleted, resulting in a significant reduction of the Mcl-1 protein and induction of apoptosis in cancer cells.[1][3]

AT7519_Mechanism_of_Action AT7519 AT7519 CDK9 CDK9 AT7519->CDK9 inhibits PTEFb P-TEFb CDK9->PTEFb part of RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates pRNAPII p-RNA Polymerase II (active) Mcl1_gene Mcl-1 Gene pRNAPII->Mcl1_gene enables transcription Mcl1_mRNA Mcl-1 mRNA Mcl1_gene->Mcl1_mRNA transcription Ribosome Ribosome Mcl1_mRNA->Ribosome translation Mcl1_protein Mcl-1 Protein Ribosome->Mcl1_protein Apoptosis Apoptosis Mcl1_protein->Apoptosis inhibits

Caption: Mechanism of AT7519-induced Mcl-1 downregulation.

Comparative Efficacy of CDK9 Inhibitors on Mcl-1 Downregulation

Several CDK9 inhibitors have been developed with the aim of downregulating Mcl-1. This section compares the performance of AT7519 mesylate with other notable inhibitors, AZD4573 and R-roscovitine. The data presented below is a summary from various preclinical studies.

CompoundTarget(s)Cell LineAssayResultReference
AT7519 mesylate Multi-CDK (including CDK1, 2, 4, 5, 9)Multiple Myeloma (MM.1S)Western BlotDecreased Mcl-1 expression within 4 hours at 0.5 µM.[1]
Glioblastoma (U251 & U87MG)Western BlotDose-dependent decrease in Mcl-1.[4]
Breast Cancer (MCF-7)qRT-PCRDose-dependent decrease in Mcl-1 mRNA at 50, 100, and 200 nM after 4 hours.[5]
Neuroblastoma (SH-SY5Y)Cell Viability (MTT)IC50 of 386 nM in MYCN-amplified cells.[6]
AZD4573 Selective CDK9Hematologic Cancer Cell LinesApoptosis AssayPotent induction of apoptosis (IC50 ~ 2-15 nM).[7]
Mantle Cell LymphomaApoptosis AssayEC50 < 100nM for inducing apoptosis in sensitive cell lines.[8]
Hematologic Cancer ModelsWestern Blot / RT-qPCRDose- and time-dependent depletion of MCL-1.[7][9]
R-roscovitine CDK1, 2, 5, 7, 9Neuroblastoma (SH-SY5Y)Cell ViabilityIC50 of 24.2 µM.[10]
Neuroblastoma (SH-SY5Y)Western Blot / RT-PCRRapid downregulation of Mcl-1 mRNA and protein.[10]
Activated T cellsWestern BlotInhibited the induction of Mcl-1 during T cell activation.[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Western Blot for Mcl-1 Protein Expression

Objective: To qualitatively and semi-quantitatively measure the levels of Mcl-1 protein in cells following treatment with CDK9 inhibitors.

Protocol:

  • Cell Lysis:

    • Treat cells with the desired concentrations of AT7519 or other inhibitors for the specified duration.

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cell pellet in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the protein samples on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for Mcl-1 (e.g., from Cell Signaling Technology #4572) overnight at 4°C.[12]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Use a loading control, such as β-actin or GAPDH, to normalize the Mcl-1 protein levels.

    • Quantify band intensities using densitometry software (e.g., ImageJ).[13]

Quantitative Real-Time PCR (qRT-PCR) for Mcl-1 mRNA Expression

Objective: To quantify the relative expression levels of Mcl-1 mRNA in cells after treatment with CDK9 inhibitors.

Protocol:

  • RNA Extraction:

    • Treat cells with the desired concentrations of AT7519 or other inhibitors for the specified duration.

    • Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and random primers.

  • Quantitative PCR:

    • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for Mcl-1, and a SYBR Green master mix.

    • Use a housekeeping gene (e.g., β-actin, GAPDH, or 18S rRNA) as an internal control for normalization.[5]

    • Perform the qPCR reaction in a real-time PCR system with a typical thermal cycling profile: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both Mcl-1 and the housekeeping gene.

    • Calculate the relative Mcl-1 mRNA expression using the 2-ΔΔCt method, normalizing the data to the untreated control group.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Analysis Cell_Culture Cancer Cell Lines (e.g., MM.1S, MCF-7) Treatment Treat with AT7519 (or alternatives) Cell_Culture->Treatment Harvest_Cells Harvest Cells Treatment->Harvest_Cells Protein_Extraction Protein Extraction (for Western Blot) Harvest_Cells->Protein_Extraction RNA_Extraction RNA Extraction (for qRT-PCR) Harvest_Cells->RNA_Extraction Western_Blot Western Blot (Mcl-1 Protein) Protein_Extraction->Western_Blot qRT_PCR qRT-PCR (Mcl-1 mRNA) RNA_Extraction->qRT_PCR cDNA Synthesis Data_Analysis Data Analysis & Quantification Western_Blot->Data_Analysis qRT_PCR->Data_Analysis

Caption: Experimental workflow for validating Mcl-1 downregulation.

Conclusion

AT7519 mesylate effectively downregulates Mcl-1 expression in various cancer cell lines by inhibiting CDK9-mediated transcription. This mechanism of action is shared by other CDK9 inhibitors such as AZD4573 and R-roscovitine. The choice of inhibitor for research or therapeutic development may depend on factors such as potency, selectivity, and the specific cancer type being targeted. The provided data and protocols serve as a valuable resource for researchers investigating Mcl-1 as a therapeutic target and evaluating the efficacy of CDK9 inhibitors. Further head-to-head studies under standardized conditions will be beneficial for a more definitive comparison of these compounds.

References

Comparative analysis of AT7519 and dinaciclib in hematological malignancies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of AT7519 and Dinaciclib in Hematological Malignancies

In the landscape of targeted therapies for hematological malignancies, cyclin-dependent kinase (CDK) inhibitors represent a promising class of agents. Among these, AT7519 and dinaciclib have emerged as potent multi-CDK inhibitors. This guide provides a comparative analysis of their performance, supported by available preclinical and clinical data, to assist researchers, scientists, and drug development professionals in their understanding of these two compounds.

Mechanism of Action

Both AT7519 and dinaciclib are small molecule inhibitors that target multiple CDKs, which are key regulators of cell cycle progression and transcription. Dysregulation of CDKs is a common feature in many cancers, including hematological malignancies, making them attractive therapeutic targets.[1][2]

AT7519 is a multi-CDK inhibitor with activity against CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[3][4][5] Its anti-tumor activity is attributed to the induction of cell cycle arrest and apoptosis.[6][7] AT7519 has been shown to inhibit the phosphorylation of the RNA polymerase II C-terminal domain (CTD), leading to transcriptional inhibition of key anti-apoptotic proteins like Mcl-1.[6][8]

Dinaciclib is a potent inhibitor of CDK1, CDK2, CDK5, and CDK9.[9][10] Similar to AT7519, its mechanism of action involves the induction of cell cycle arrest and apoptosis.[11][12] Dinaciclib's inhibition of CDK9 is particularly relevant as it leads to the downregulation of short-lived anti-apoptotic proteins such as Mcl-1 and c-FLIP, thereby promoting cancer cell death.[13]

Comparative Efficacy Data

Direct head-to-head comparative studies of AT7519 and dinaciclib in hematological malignancies are limited. The following tables summarize key quantitative data from separate preclinical studies. It is important to note that variations in experimental conditions between studies should be considered when comparing these values.

Table 1: Comparative Inhibitory Activity (IC50) Against Cyclin-Dependent Kinases
Cyclin-Dependent Kinase (CDK)AT7519 IC50 (nM)Dinaciclib IC50 (nM)
CDK1210[5]3[10]
CDK247[5]1[10]
CDK4100[5]100[9]
CDK513[5]1[10]
CDK6170[5]-
CDK9<10[5]4[10]

Note: IC50 values are from in vitro cell-free assays and may vary between different studies and experimental setups. A lower IC50 value indicates greater potency.

Table 2: Comparative Anti-proliferative Activity (IC50) in Hematological Malignancy Cell Lines
Cell LineCancer TypeAT7519 IC50 (µM)Dinaciclib IC50 (nM)
MM.1SMultiple Myeloma0.5[3][6]-
U266Multiple Myeloma0.5[3]-
RPMI 8226Multiple Myeloma--
RajiBurkitt's Lymphoma--
Kasumi-1Acute Myeloid Leukemia-100 (induces cell cycle arrest)[10]
U937Histiocytic Lymphoma-2-10 (blocks induction of XBP-1s)[10]

Note: The data for the two drugs are from different studies with varying experimental conditions (e.g., exposure time), making direct comparison difficult. The provided values indicate the concentration at which 50% of cell growth is inhibited.

Clinical Trial Overview in Hematological Malignancies

Both AT7519 and dinaciclib have been evaluated in clinical trials for various hematological malignancies.

AT7519 has been investigated in a Phase II study in patients with relapsed mantle cell lymphoma.[14] Preclinical studies have also demonstrated its potential in chronic lymphocytic leukemia (CLL) and multiple myeloma.[6][15]

Dinaciclib has shown single-agent activity in patients with relapsed multiple myeloma.[9] It has also been studied in patients with acute myeloid leukemia (AML) and acute lymphoid leukemia (ALL), where it demonstrated a transient reduction in circulating blasts.[16] A Phase 1b study (KEYNOTE-155) evaluated dinaciclib in combination with pembrolizumab in patients with relapsed or refractory chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and multiple myeloma (MM).[17][18] The combination showed acceptable safety and some antitumor activity in CLL and DLBCL.[17][18]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of AT7519 or dinaciclib for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[6]

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Cells are treated with the test compound (AT7519 or dinaciclib) at the desired concentration and for the specified time.

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic, and PI is used to differentiate between early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.[6][11]

Visualizations

Signaling Pathway of CDK Inhibition

Caption: General signaling pathway of cell cycle and transcription inhibition by AT7519 and dinaciclib.

Experimental Workflow for In Vitro Analysis

Experimental_Workflow cluster_assays Downstream Assays start Hematological Malignancy Cell Lines treatment Treatment with AT7519 or Dinaciclib (Dose and Time Course) start->treatment proliferation Cell Proliferation Assay (e.g., MTT) treatment->proliferation apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle western_blot Western Blot (e.g., for Mcl-1, PARP cleavage) treatment->western_blot data_analysis Data Analysis and IC50 Calculation proliferation->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: A typical experimental workflow for the in vitro evaluation of CDK inhibitors.

References

AT7519: A Potent Inhibitor of RNA Polymerase II-Mediated Transcription

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of AT7519's mechanism of action and its comparison with other known transcriptional inhibitors, supported by experimental data.

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AT7519's efficacy in inhibiting RNA polymerase II (RNAP II), detailing the underlying molecular pathways and providing protocols for experimental validation.

AT7519 is a small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), demonstrating potent activity against CDK9.[1][2] The inhibition of CDK9 by AT7519 directly impacts the process of transcriptional elongation by preventing the phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA polymerase II.[3][4] This guide delves into the experimental evidence confirming this mechanism and compares the inhibitory profile of AT7519 with other well-characterized inhibitors of RNA polymerase II.

Comparative Analysis of RNA Polymerase II Inhibitors

AT7519's primary mechanism of inhibiting RNA polymerase II is through its potent suppression of CDK9 activity. This mode of action is shared with other CDK inhibitors like flavopiridol. However, other compounds inhibit RNAP II through distinct mechanisms, such as direct binding to the polymerase or induction of its degradation. The following table summarizes the inhibitory concentrations and mechanisms of AT7519 and other key RNAP II inhibitors.

InhibitorTargetMechanism of ActionIC50 / KiCell-Based Potency (IC50)
AT7519 CDK9/Cyclin T1Inhibits phosphorylation of RNA Pol II CTD<10 nM[1]~55 nM (Global Transcription)[5]
Flavopiridol CDKs (including CDK9)Competes with ATP to inhibit phosphorylation of RNA Pol II CTD20-100 nM (for various CDKs)[6]Not specified
Triptolide XPB subunit of TFIIH / Rpb1Induces degradation of Rpb1, the largest subunit of RNAP II200 nM (RNAPII-mediated transcription)[7][8]62 nM (RNA synthesis, HeLa cells)[7][8]
α-Amanitin RNA Polymerase IIBinds directly to the largest subunit of RNAP II (Rpb1) and blocks transcriptional elongation3-4 nM (Ki)[9]Not specified

Signaling Pathway of AT7519-Mediated RNAP II Inhibition

AT7519 exerts its inhibitory effect on transcription by targeting the CDK9/cyclin T1 complex, a key component of the positive transcription elongation factor b (P-TEFb). P-TEFb is responsible for phosphorylating the serine 2 residues within the C-terminal domain (CTD) of RNA polymerase II. This phosphorylation event is a critical step for the transition from transcriptional initiation to productive elongation. By inhibiting CDK9, AT7519 prevents this phosphorylation, leading to a stall in transcriptional elongation and a subsequent decrease in mRNA synthesis.

AT7519_Pathway AT7519 AT7519 AT7519->Inhibition CDK9_CyclinT CDK9 / Cyclin T1 (P-TEFb) RNAPII_p Phosphorylated RNA Polymerase II (CTD-Ser2-P) CDK9_CyclinT->RNAPII_p Phosphorylation Elongation Transcriptional Elongation RNAPII_p->Elongation RNAPII RNA Polymerase II RNAPII->RNAPII_p Inhibition->CDK9_CyclinT

Caption: Mechanism of AT7519-mediated inhibition of RNA polymerase II.

Experimental Workflow for Confirming RNAP II Inhibition

The following workflow outlines the key experimental procedures used to validate the inhibitory effect of AT7519 on RNA polymerase II.

Experimental_Workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Biochemical and Functional Assays Cell_Culture Culture of relevant cell lines (e.g., HCT116, HL60) Treatment Treatment with AT7519 (various concentrations and time points) Cell_Culture->Treatment Western_Blot Western Blot Analysis (Detection of p-RNAP II Ser2/Ser5) Treatment->Western_Blot Uridine_Assay [3H]-Uridine Incorporation Assay (Measurement of global RNA synthesis) Treatment->Uridine_Assay

Caption: Experimental workflow to confirm AT7519's inhibition of RNAP II.

Experimental Protocols

Western Blot for Phosphorylated RNA Polymerase II

This protocol is adapted from standard western blotting procedures for detecting phosphorylated proteins.[5][10][11][12]

  • Cell Lysis:

    • Culture cells to the desired confluency and treat with AT7519 at various concentrations for the indicated times.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated RNA Polymerase II (e.g., anti-p-RNAP II Ser2 or Ser5) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total RNA Polymerase II or a housekeeping protein like β-actin or GAPDH.

Tritiated Uridine Incorporation Assay

This assay measures the rate of global RNA synthesis by quantifying the incorporation of a radiolabeled RNA precursor.

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of AT7519 for the desired duration.

  • Radiolabeling:

    • Add [3H]-uridine to each well and incubate for a defined period (e.g., 1-4 hours) to allow for its incorporation into newly synthesized RNA.

  • Harvesting and Precipitation:

    • Wash the cells with ice-cold PBS to remove unincorporated [3H]-uridine.

    • Lyse the cells and precipitate the macromolecules, including RNA, using trichloroacetic acid (TCA).

  • Quantification:

    • Collect the precipitate on a glass fiber filter.

    • Wash the filters to remove any remaining unincorporated radiolabel.

    • Measure the radioactivity on the filters using a scintillation counter.

    • The amount of incorporated [3H]-uridine is proportional to the rate of RNA synthesis. The results are typically expressed as a percentage of the control (untreated cells).

References

Safety Operating Guide

Safe Disposal of AT7519 Mesylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers, scientists, and drug development professionals on the proper disposal procedures for the potent cyclin-dependent kinase inhibitor, AT7519 mesylate. This document outlines immediate safety and logistical information to ensure operational integrity and responsible waste management.

AT7519 mesylate is a potent, multi-cyclin-dependent kinase (CDK) inhibitor investigated for its therapeutic potential.[1][2] As with many kinase inhibitors used in research and drug development, it is imperative to handle and dispose of this compound with the utmost care to protect laboratory personnel and the environment. While a specific Safety Data Sheet (SDS) for the mesylate salt was not identified, an SDS for AT7519 hydrochloride states the compound is not classified as hazardous under the Globally Harmonized System (GHS). However, given its potent biological activity and its classification as a cytotoxic agent in research settings, it is best practice to handle it as a hazardous compound.[3][4]

Personal Protective Equipment (PPE) and Handling

Before beginning any work with AT7519 mesylate, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure through inhalation, skin contact, or ingestion.[3][5]

Recommended PPE includes:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Chemical splash goggles or a face shield.

  • Lab Coat: A long-sleeved lab coat is mandatory.

  • Respiratory Protection: If there is a risk of generating aerosols, an approved respirator should be used.[6]

All handling of solid AT7519 mesylate and preparation of solutions should be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of the powder.[4]

Waste Segregation and Container Management

Proper segregation of waste is a critical step in the safe disposal of AT7519 mesylate. All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste Type Container Disposal Procedure
Solid Waste Labeled, sealed, and leak-proof container specifically for cytotoxic/chemical waste.Collect all contaminated solid materials, such as gloves, bench paper, and empty vials. The container should be clearly labeled with "Hazardous Waste" and the chemical name.[7]
Liquid Waste Labeled, sealed, and shatter-proof container compatible with the solvent used.Collect all solutions containing AT7519 mesylate. Do not mix with other incompatible waste streams. The container must be clearly labeled with "Hazardous Waste," the chemical name, and the solvent.[7][8]
Sharps Waste Puncture-resistant sharps container.All needles, syringes, and other sharps contaminated with AT7519 mesylate should be disposed of in a designated sharps container.
Contaminated Labware Designated container for hazardous waste.Glassware and other labware that cannot be decontaminated should be disposed of as hazardous waste.[7] For reusable glassware, a thorough decontamination procedure should be followed.

Step-by-Step Disposal Procedures

  • Identify and Segregate: At the point of generation, identify all waste materials that have come into contact with AT7519 mesylate. Segregate these materials from regular laboratory trash.[9]

  • Contain Waste:

    • Solids: Place contaminated items like gloves, wipes, and plasticware into a designated, sealable plastic bag or container labeled as "Hazardous Waste: AT7519 Mesylate."[9]

    • Liquids: Pour liquid waste containing AT7519 mesylate into a dedicated, labeled, and sealed waste container. Ensure the container is compatible with the solvent.

    • Sharps: Immediately place all contaminated sharps into a designated sharps container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "AT7519 mesylate."[7]

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic. Ensure that incompatible waste types are segregated.[9]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of AT7519 mesylate down the drain or in the regular trash.[6][10]

Spill Management

In the event of a spill, it is important to have a clear and effective cleanup plan.[3]

  • Evacuate and Secure: Alert others in the area and restrict access to the spill location.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the recommended PPE, including a respirator if the spill involves a powder.

  • Contain the Spill: For liquid spills, use absorbent pads to contain the material. For solid spills, gently cover the powder with damp paper towels to avoid generating dust.

  • Clean the Area: Carefully clean the spill area with an appropriate solvent or detergent solution, working from the outside in.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.[6]

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office as required by your institution's policies.[4]

AT7519_Mesylate_Disposal_Workflow cluster_generation Waste Generation cluster_disposal Disposal Containers cluster_final Final Disposal start AT7519 Mesylate Waste Generated is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid waste? is_sharp->is_liquid No sharps_container Sharps Container is_sharp->sharps_container Yes is_solid Is it solid waste? is_liquid->is_solid No liquid_container Sealed Liquid Waste Container is_liquid->liquid_container Yes solid_container Sealed Solid Waste Container is_solid->solid_container Yes ehs_disposal Dispose via EHS/Licensed Contractor sharps_container->ehs_disposal liquid_container->ehs_disposal solid_container->ehs_disposal

Caption: Workflow for the proper segregation and disposal of AT7519 mesylate waste.

References

Essential Safety and Operational Guide for Handling AT7519 Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of AT7519 mesylate, a potent multi-cyclin-dependent kinase (CDK) inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling AT7519 mesylate, it is imperative to use comprehensive personal protective equipment to prevent exposure.[1] Avoid inhalation, and contact with eyes and skin.[1]

PPE ComponentSpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes and dust.
Hand Protection Impermeable protective glovesPrevents skin contact and absorption.
Body Protection Impervious clothingProvides a barrier against contamination of skin and personal clothing.
Respiratory Protection Suitable respiratorNecessary to prevent inhalation of dust or aerosols, especially when handling the powdered form.

Operational Plan: Handling and Storage

Engineering Controls:

  • Ensure adequate ventilation in the work area.[1]

  • An accessible safety shower and eye wash station should be readily available.[1]

  • Use a chemical fume hood for all procedures that may generate dust or aerosols.

Safe Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is correctly worn.

  • Weighing: Conduct weighing of the powdered compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.

  • Solution Preparation: When preparing solutions, add the solvent to the solid AT7519 mesylate slowly to avoid splashing.

  • General Hygiene: Follow usual precautionary measures for handling chemicals. Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, well-ventilated area.[1]

  • Recommended storage temperature for the powder is -20°C for up to 3 years.[1]

  • For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Disposal Plan

Dispose of AT7519 mesylate and any contaminated materials in accordance with local, state, and federal regulations.[2]

Waste Disposal Steps:

  • Collection: Collect all waste, including unused material, contaminated labware, and PPE, in a designated, labeled hazardous waste container.

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Disposal: Arrange for disposal through an approved waste disposal plant or licensed hazardous waste hauler.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solutions, absorb the spill with an inert, non-combustible material like diatomite or universal binders.[1] For powder, carefully sweep or vacuum the material, avoiding dust generation.

  • Cleaning: Decontaminate the spill area with alcohol.[1]

  • Disposal: Collect all contaminated materials in a sealed container for proper disposal as hazardous waste.[1]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for in vitro studies with AT7519 mesylate and its mechanism of action as a CDK inhibitor.

G cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis a Weigh AT7519 Mesylate Powder b Prepare Stock Solution (e.g., in DMSO) a->b e Treat Cells with AT7519 Mesylate b->e c Seed Cells in Culture Plates d Incubate Cells c->d d->e f Incubate for a Defined Period e->f g Perform Cell Viability Assay f->g h Analyze Cell Cycle Progression f->h i Measure Apoptosis f->i

In Vitro Experimental Workflow for AT7519 Mesylate

G AT7519 AT7519 Mesylate CDK Cyclin-Dependent Kinases (CDK1, 2, 4, 5, 6, 9) AT7519->CDK Inhibits pRb pRb Phosphorylation CDK->pRb Promotes RNAPII RNA Polymerase II Phosphorylation CDK->RNAPII Promotes E2F E2F Release pRb->E2F Inhibits CellCycle Cell Cycle Progression (G1/S, G2/M) E2F->CellCycle Promotes Apoptosis Apoptosis CellCycle->Apoptosis Inhibition leads to Transcription Transcription Elongation RNAPII->Transcription Promotes Transcription->Apoptosis Inhibition leads to

Simplified Signaling Pathway of AT7519 Mesylate

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AT 7519 mesylate
Reactant of Route 2
AT 7519 mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.